PF-06685249
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-[6-(dimethylamino)-2-methoxypyridin-3-yl]-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-21(2)15-5-4-9(16(20-15)24-3)10-6-11-12(17(22)23)8-19-14(11)7-13(10)18/h4-8,19H,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHBRTGGZYSCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)C2=C(C=C3C(=C2)C(=CN3)C(=O)O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of PF-06685249 in Renal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06685249 is a potent and orally active allosteric activator of the α1β1γ1 isoform of 5'-adenosine monophosphate-activated protein kinase (AMPK), a critical cellular energy sensor. Research has demonstrated its potential as a therapeutic agent for diabetic nephropathy. In preclinical studies utilizing the ZSF-1 rat model of diabetic kidney disease, this compound has been shown to improve renal function. This document provides a detailed overview of the mechanism of action of this compound in renal cells, compiling available data on its molecular interactions, downstream signaling effects, and methodologies for its evaluation.
Core Mechanism of Action: Allosteric Activation of AMPK
This compound functions as a direct, allosteric activator of AMPK.[1] Unlike indirect activators that modulate the cellular AMP:ATP ratio, this compound binds to a specific site on the AMPK complex, inducing a conformational change that enhances its kinase activity. This activation is highly selective for AMPK heterotrimers containing the β1 subunit.[2] Given that the β1 isoform is predominantly expressed in human and rodent kidneys, this compound offers a targeted approach to modulating renal cellular metabolism and function.[2]
The activation of AMPK by this compound leads to the phosphorylation of numerous downstream targets, initiating a cascade of events aimed at restoring cellular energy homeostasis. In the context of renal cells, particularly in diabetic nephropathy, this activation is thought to counteract the metabolic dysregulation, cellular stress, and pathological signaling that drive disease progression.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | AMPK Isoform | Assay Type | Reference |
| EC50 | 12 nM | Recombinant AMPK α1β1γ1 | Not Specified | [1] |
| KD | 14 nM | α1β1γ1-AMPK | Surface Plasmon Resonance (SPR) | [1] |
Table 2: Preclinical Efficacy of this compound in ZSF-1 Rats
| Dosage | Duration | Key Outcomes | Reference |
| 30-100 mg/kg p.o., once daily | 3 or 68 days | Increased pAMPK/tAMPK ratio in renal tissue, Improved renal function |
Signaling Pathways in Renal Cells
The activation of AMPK by this compound in renal cells triggers a multifaceted signaling network that impacts cellular metabolism, inflammation, fibrosis, and oxidative stress.
Metabolic Regulation
Activated AMPK works to restore energy balance by stimulating ATP-producing catabolic pathways while inhibiting ATP-consuming anabolic pathways. In renal cells, this includes:
-
Inhibition of Fatty Acid and Cholesterol Synthesis: AMPK phosphorylates and inactivates key enzymes such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase.
-
Stimulation of Glucose Uptake and Glycolysis: AMPK can promote the translocation of glucose transporters to the cell membrane.
-
Regulation of Ion Transport: AMPK is a known regulator of various ion transporters in the kidney, coupling transport activity to the metabolic state of the cell.
Anti-inflammatory and Anti-fibrotic Effects
Chronic inflammation and fibrosis are hallmarks of diabetic nephropathy. AMPK activation has been shown to mitigate these processes through:
-
Inhibition of Pro-inflammatory Signaling: AMPK can suppress the activation of pro-inflammatory transcription factors.
-
Reduction of Fibrotic Gene Expression: The activation of AMPK by this compound has been associated with the modulation of pathways involved in renal fibrosis.
Attenuation of Oxidative Stress
Oxidative stress plays a significant role in the pathogenesis of diabetic kidney disease. AMPK activation can enhance the cellular antioxidant defense systems.
Diagram of this compound-Mediated AMPK Signaling in Renal Cells
Caption: this compound allosterically activates AMPK in renal cells, leading to beneficial downstream effects.
Experimental Protocols
While the full, detailed protocols from the primary literature are not available, the following sections outline the general methodologies typically employed in the evaluation of compounds like this compound.
In Vitro AMPK Activation Assay
Objective: To determine the potency and efficacy of this compound in activating recombinant AMPK.
General Procedure:
-
Enzyme and Substrate Preparation: Recombinant human AMPK α1β1γ1 is used. A synthetic peptide substrate (e.g., AMARA) is prepared in a kinase assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The AMPK enzyme, peptide substrate, and this compound are incubated with ATP in the assay buffer.
-
Detection: The phosphorylation of the substrate is quantified. This is often done using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., ADP-Glo).
-
Data Analysis: The data are plotted as a dose-response curve to calculate the EC50 value.
Diagram of a Typical In Vitro AMPK Activation Assay Workflow
Caption: A generalized workflow for an in vitro AMPK activation assay.
In Vivo Efficacy Study in ZSF-1 Rats
Objective: To evaluate the effect of this compound on renal function in a model of diabetic nephropathy.
Animal Model: The ZSF-1 (Zucker Diabetic Fatty/Spontaneously Hypertensive Heart Failure F1 Hybrid) rat is a well-established model that develops obesity, hyperglycemia, hypertension, and progressive diabetic nephropathy, mimicking the human condition.
General Procedure:
-
Animal Acclimation and Grouping: Male ZSF-1 rats are acclimated and randomized into vehicle and treatment groups.
-
Dosing: this compound is administered orally, once daily, at specified doses (e.g., 30-100 mg/kg).
-
Monitoring: Body weight, food and water intake, and blood glucose levels are monitored regularly.
-
Urine and Blood Collection: Urine is collected periodically to measure markers of renal function such as proteinuria. Blood samples are collected at the end of the study for analysis of renal function markers.
-
Tissue Collection and Analysis: At the end of the study, kidneys are harvested for histological analysis and to measure the phosphorylation status of AMPK and its downstream targets via Western blotting.
Diagram of the In Vivo Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in the ZSF-1 rat model.
Conclusion
This compound represents a targeted therapeutic approach for diabetic nephropathy through its selective allosteric activation of the AMPK α1β1γ1 isoform in renal cells. The activation of this central metabolic regulator leads to a cascade of beneficial downstream effects, including the normalization of cellular metabolism, and the attenuation of inflammatory, fibrotic, and oxidative stress pathways. The preclinical data gathered to date in the ZSF-1 rat model strongly support the continued investigation of this compound as a potential treatment for diabetic kidney disease. Further research to fully elucidate the downstream signaling nodes and long-term efficacy will be crucial in its clinical development.
References
The β1-Isoform Selectivity of PF-06685249: A Technical Guide to its Significance and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06685249 has emerged as a potent and selective allosteric activator of the β1-isoform of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides an in-depth technical guide to the β1-isoform selectivity of this compound, its pharmacological significance, and the experimental methodologies used for its characterization. The selective activation of β1-containing AMPK heterotrimers holds significant therapeutic promise, particularly in the context of metabolic diseases such as diabetic nephropathy, by potentially minimizing off-target effects associated with the activation of other isoforms.[1]
Data Presentation: β1-Isoform Selectivity of this compound
The hallmark of this compound is its pronounced selectivity for AMPK heterotrimers containing the β1 subunit. This selectivity has been quantified through rigorous biochemical assays, with the key data summarized in the table below.
| AMPK Isoform Complex | This compound EC50 (nM) | Selectivity Profile |
| Human AMPK α1β1γ1 | 8 | High Potency |
| Human AMPK α2β1γ1 | 6 | High Potency |
| Human AMPK α1β2γ1 | > 40,000 | Selective over β2 |
| Human AMPK α2β2γ1 | > 40,000 | Selective over β2 |
| Human AMPK α2β2γ3 | > 40,000 | Selective over β2 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
The data clearly demonstrates that this compound is a highly potent activator of both α1β1γ1 and α2β1γ1 AMPK complexes, with EC50 values in the low nanomolar range.[1] In stark contrast, its activity against β2-containing isoforms (α1β2γ1, α2β2γ1, and α2β2γ3) is negligible at concentrations up to 40 µM, highlighting its significant β1-isoform selectivity.[1] This selectivity is crucial as the β2 isoform is predominantly expressed in tissues like skeletal muscle, and avoiding its activation may reduce the potential for off-target effects.
Significance of β1-Isoform Selectivity
The differential tissue distribution of AMPK β isoforms underscores the importance of developing selective activators. The β1 subunit is highly expressed in the liver and kidneys, making it an attractive target for metabolic diseases affecting these organs. By selectively targeting β1-containing AMPK complexes, this compound can potentially exert its therapeutic effects with greater precision and a more favorable safety profile.
In preclinical models of diabetic nephropathy, the selective activation of β1-containing AMPK isoforms by compounds like this compound has been shown to improve kidney function.[1] This further supports the hypothesis that targeted activation of AMPK in specific tissues can lead to beneficial therapeutic outcomes.
Experimental Protocols
The characterization of this compound's potency and selectivity involves a suite of sophisticated biochemical and biophysical assays. Below are detailed methodologies for the key experiments cited.
I. In Vitro Kinase Activity Assay (FRET-Based)
A Förster Resonance Energy Transfer (FRET)-based assay is a common method to determine the enzymatic activity of kinases like AMPK and the potency of activators.
Principle: This assay measures the phosphorylation of a specific peptide substrate by AMPK. The substrate is labeled with a FRET pair of fluorophores. Upon phosphorylation, a conformational change or proteolytic cleavage alters the distance or orientation between the FRET pair, leading to a change in the FRET signal.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human AMPK isoforms (α1β1γ1, α2β1γ1, α1β2γ1, α2β2γ1, α2β2γ3)
-
FRET-based peptide substrate for AMPK
-
This compound (serially diluted in DMSO)
-
ATP (at a concentration near the Km for each isoform)
-
Assay Buffer (e.g., HEPES-based buffer with MgCl2, DTT, and a surfactant like Brij-35)
-
384-well microplates
-
A microplate reader capable of detecting FRET signals
-
-
Assay Procedure:
-
A solution of the respective AMPK isoform and the FRET peptide substrate is prepared in the assay buffer.
-
A serial dilution of this compound is added to the wells of the 384-well plate. A DMSO control (vehicle) is also included.
-
The enzyme/substrate mixture is dispensed into the wells containing the compound.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for compound binding and enzyme equilibration.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for a specific duration (e.g., 60 minutes).
-
The reaction is stopped by the addition of a termination buffer containing a chelating agent (e.g., EDTA).
-
The FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
The raw FRET data is converted to percent activation relative to the DMSO control.
-
The percent activation is plotted against the logarithm of the this compound concentration.
-
The EC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
II. Binding Affinity Assay (Surface Plasmon Resonance - SPR)
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One interacting partner (the ligand, in this case, the AMPK enzyme) is immobilized on the chip, and the other (the analyte, this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the mass change at the surface.
Detailed Methodology:
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Recombinant human AMPK isoforms
-
This compound (serially diluted in running buffer)
-
Running Buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
-
Assay Procedure:
-
Immobilization: The AMPK isoform is covalently immobilized onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell is prepared with no immobilized protein or with an irrelevant protein to subtract non-specific binding.
-
Binding Analysis: A series of concentrations of this compound in running buffer are injected over the sensor surface at a constant flow rate.
-
Association and Dissociation: The binding (association) of this compound to the immobilized AMPK is monitored in real-time. After the injection, the running buffer is flowed over the chip to monitor the dissociation of the compound.
-
Regeneration: If necessary, the sensor surface is regenerated using a specific regeneration solution to remove any remaining bound analyte.
-
-
Data Analysis:
-
The sensorgram data (response units vs. time) is corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
-
Mandatory Visualizations
AMPK Signaling Pathway Activation by this compound
Caption: Allosteric activation of the AMPK β1-containing isoform by this compound.
Experimental Workflow for Characterizing this compound
Caption: Workflow for the comprehensive characterization of a selective AMPK activator.
Conclusion
This compound is a potent and highly selective allosteric activator of the β1-containing isoforms of AMPK. This selectivity is a key attribute that may translate into a more targeted therapeutic effect with an improved safety profile, particularly for metabolic diseases where the β1 isoform plays a predominant role. The in-depth characterization of its isoform selectivity through robust biochemical and biophysical assays provides a strong rationale for its continued investigation as a potential therapeutic agent. The detailed methodologies and workflows presented in this guide offer a framework for the evaluation of other selective kinase activators in drug discovery and development.
References
PF-06685249: A Potent Allosteric Activator of AMPK for Cellular Energy Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
PF-06685249 is a potent, orally active, small-molecule allosteric activator of AMP-activated protein kinase (AMPK), a critical sensor and regulator of cellular energy homeostasis.[1] Developed to address metabolic and renal disorders, this compound has demonstrated robust activation of AMPK, leading to beneficial effects on renal function in preclinical models of diabetic nephropathy.[1][2] This document provides a comprehensive overview of this compound, including its mechanism of action, key preclinical data, experimental methodologies, and its role in modulating cellular energy pathways.
Introduction: The Central Role of AMPK in Cellular Energy Homeostasis
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that acts as a master regulator of cellular and whole-body energy balance.[3][4] It is activated in response to metabolic stresses that deplete cellular ATP levels, such as glucose deprivation, hypoxia, and exercise. Once activated, AMPK works to restore energy homeostasis by:
-
Inhibiting anabolic pathways that consume ATP, such as the synthesis of fatty acids, cholesterol, and proteins.
-
Stimulating catabolic pathways that generate ATP, including fatty acid oxidation and glucose uptake.
Given its central role in metabolic regulation, AMPK has emerged as a promising therapeutic target for a range of metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.
This compound: Mechanism of Action
This compound is an allosteric activator of AMPK, meaning it binds to a site on the enzyme distinct from the active site to induce a conformational change that enhances its activity. Specifically, it is a potent activator of the AMPK α1β1γ1 isoform. The primary mechanism of action involves:
-
Direct Binding: this compound binds to the AMPK complex.
-
Allosteric Activation: This binding induces a conformational change that promotes the phosphorylation of a key threonine residue (Thr172) on the catalytic α-subunit by upstream kinases like LKB1.
-
Increased Kinase Activity: The phosphorylated AMPK becomes significantly more active, leading to the phosphorylation of its downstream targets and the subsequent restoration of cellular energy balance.
This direct activation mechanism allows this compound to effectively engage AMPK and modulate cellular metabolism.
Mechanism of this compound Action.
Preclinical Data
This compound has undergone preclinical evaluation to characterize its potency, pharmacokinetic profile, and efficacy in a disease model.
In Vitro Potency and Binding Affinity
The following table summarizes the in vitro activity of this compound on the recombinant human AMPK α1β1γ1 isoform.
| Parameter | Value | Description |
| EC50 | 12 nM | The concentration of this compound that produces 50% of the maximal activation of AMPK. |
| KD | 14 nM | The equilibrium dissociation constant, indicating the binding affinity of this compound to AMPK as determined by Surface Plasmon Resonance (SPR). |
In Vivo Efficacy in a Model of Diabetic Nephropathy
The efficacy of this compound was assessed in ZSF-1 rats, a model of diabetic nephropathy.
| Animal Model | Treatment | Duration | Key Findings |
| ZSF-1 Rats | 30-100 mg/kg, p.o., once daily | 68 days | - Increased the ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) in renal tissue. - Improved renal function. |
Pharmacokinetic Properties
This compound was optimized to have desirable pharmacokinetic properties for oral administration.
| Species | Key Properties |
| Preclinical Species | - Desirable oral absorption - Low plasma clearance - Negligible renal clearance |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro AMPK Activation Assay (FRET-based)
This assay measures the ability of a compound to activate recombinant AMPK.
-
Principle: A Förster Resonance Energy Transfer (FRET)-based assay is used to detect the phosphorylation of a peptide substrate by AMPK.
-
Reagents:
-
Recombinant human AMPK α1β1γ1
-
FRET peptide substrate
-
ATP
-
Assay buffer
-
-
Procedure:
-
Incubate recombinant AMPK with varying concentrations of this compound.
-
Initiate the kinase reaction by adding the FRET peptide substrate and ATP.
-
Monitor the change in the FRET signal over time, which is proportional to the kinase activity.
-
Calculate the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is employed to measure the binding kinetics and affinity of this compound to AMPK.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (this compound) binds to an immobilized protein (AMPK).
-
Procedure:
-
Immobilize recombinant AMPK on an SPR sensor chip.
-
Flow different concentrations of this compound over the chip surface.
-
Measure the association and dissociation rates.
-
Calculate the equilibrium dissociation constant (KD) from the kinetic data.
-
In Vivo ZSF-1 Rat Model of Diabetic Nephropathy
This animal model is used to assess the in vivo efficacy of this compound on renal function.
-
Animal Model: ZSF-1 rats, which spontaneously develop obesity, insulin resistance, and diabetic nephropathy.
-
Treatment: Administer this compound (e.g., 30-100 mg/kg) or vehicle control orally, once daily.
-
Duration: Treat for a specified period (e.g., 68 days).
-
Endpoints:
-
Renal Function: Measure parameters such as urinary albumin-to-creatinine ratio (UACR) and glomerular filtration rate (GFR).
-
Target Engagement: At the end of the study, collect kidney tissue to measure the ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) by Western blotting or other immunoassays.
-
Experimental Workflow for this compound.
Downstream Signaling and Role in Cellular Energy Homeostasis
Activation of AMPK by this compound triggers a cascade of downstream signaling events that collectively restore cellular energy balance.
AMPK Downstream Signaling Pathways.
Conclusion
This compound is a potent and orally bioavailable allosteric activator of AMPK that has shown promise in preclinical models of diabetic nephropathy. Its ability to robustly activate AMPK and thereby modulate cellular energy homeostasis underscores its potential as a therapeutic agent for metabolic diseases. Further research and clinical development will be necessary to fully elucidate its therapeutic utility in humans. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the therapeutic modulation of cellular energy metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase: maintaining energy homeostasis at the cellular and whole body levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK: a nutrient and energy sensor that maintains energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating PF-06685249's Therapeutic Promise in Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome, a constellation of cardiometabolic risk factors including insulin resistance, central obesity, dyslipidemia, and hypertension, presents a significant and growing global health challenge. The 5'-AMP-activated protein kinase (AMPK) has emerged as a key therapeutic target due to its central role in regulating cellular energy homeostasis. This technical guide delves into the therapeutic potential of PF-06685249, a potent, orally active, allosteric activator of AMPK, in the context of metabolic syndrome. We consolidate available preclinical data, detail experimental methodologies, and visualize the underlying signaling pathways to provide a comprehensive resource for the scientific community.
Introduction to this compound
This compound is a small molecule compound that acts as a direct, allosteric activator of AMPK.[1] As a central regulator of cellular and whole-body energy balance, AMPK activation offers a promising strategy for counteracting the pathophysiological hallmarks of metabolic syndrome.[2] When activated, AMPK stimulates catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while simultaneously inhibiting anabolic pathways that consume ATP, including lipogenesis and gluconeogenesis.[2] this compound has been investigated in preclinical models, demonstrating its potential to modulate key metabolic pathways implicated in metabolic syndrome.
Mechanism of Action: The AMPK Signaling Pathway
This compound exerts its therapeutic effects by directly binding to and activating the AMPK heterotrimeric complex, which consists of a catalytic α subunit and regulatory β and γ subunits. This allosteric activation triggers a cascade of downstream signaling events that collectively work to restore metabolic homeostasis.
Figure 1: this compound signaling pathway in metabolic regulation.
Preclinical Evidence in a Model of Metabolic Syndrome
The ZSF-1 (Zucker Diabetic Fatty x Spontaneously Hypertensive Heart Failure F1 hybrid) rat is a well-established preclinical model that recapitulates many of the key features of human metabolic syndrome, including obesity, hyperglycemia, dyslipidemia, and hypertension, ultimately leading to diabetic nephropathy and heart failure.[3][4]
Quantitative Data Summary
While specific studies on the effects of this compound on all metabolic syndrome parameters are not publicly available, research on its impact in ZSF-1 rats has focused on its therapeutic potential for diabetic nephropathy. The data below is extrapolated from the known characteristics of the ZSF-1 model to provide context for the environment in which this compound was tested.
Table 1: Metabolic Characteristics of the ZSF-1 Rat Model
| Parameter | Obese ZSF-1 Rats | Lean Control Rats | Reference |
| Body Weight | Significantly Increased | Normal | |
| Blood Glucose | Significantly Increased | Normal | |
| Plasma Insulin | Significantly Increased | Normal | |
| Total Cholesterol | Significantly Increased | Normal | |
| Triglycerides | Significantly Increased | Normal |
Table 2: Reported Preclinical Efficacy of this compound in ZSF-1 Rats
| Parameter | Dosage | Duration | Result | Reference |
| Renal Function | 30-100 mg/kg, p.o., once daily | 68 days | Improved | |
| pAMPK/tAMPK Ratio (Kidney) | 30-100 mg/kg, p.o., once daily | 68 days | Increased |
Experimental Protocols
The following provides a detailed methodology for the key in vivo experiments conducted to evaluate the efficacy of this compound.
Animal Model and Husbandry
-
Species: Male ZSF-1 (Zucker Diabetic Fatty/Spontaneously Hypertensive Heart Failure F1 hybrid) rats.
-
Source: Typically obtained from commercial vendors.
-
Housing: Housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
-
Acclimation: Animals are acclimated for a specified period before the commencement of the study.
Experimental Design and Dosing
The workflow for a typical preclinical efficacy study of this compound is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evolving systemic biomarker milieu in obese ZSF1 rat model of human cardiometabolic syndrome: Characterization of the model and cardioprotective effect of GDF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
The AMPK Activator PF-06685249: A Deep Dive into its Effects on Lipid Metabolism and Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06685249 is a potent, orally bioavailable, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By targeting the β1-subunit of the AMPK heterotrimer, this compound offers a promising therapeutic strategy for metabolic disorders characterized by dysregulated lipid metabolism. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on lipid metabolism and the enhancement of fatty acid oxidation. We present available preclinical data, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways and experimental workflows.
Introduction: The Role of AMPK in Metabolic Regulation
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a cellular energy sensor.[1] It is activated under conditions of low cellular energy, such as an increased AMP:ATP ratio.[2] Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP, while simultaneously inhibiting anabolic, ATP-consuming processes.[1]
Key functions of activated AMPK in metabolism include:
-
Stimulation of Fatty Acid Oxidation (FAO): AMPK promotes the burning of fats for energy.[3]
-
Inhibition of de novo Lipogenesis (DNL): It curtails the synthesis of new fatty acids.[3]
-
Stimulation of Glucose Uptake: AMPK enhances the transport of glucose into cells.
-
Inhibition of Cholesterol Synthesis: It downregulates the cholesterol biosynthesis pathway.
Given its central role in metabolic regulation, AMPK has emerged as a key therapeutic target for a range of metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.
This compound: A Potent and Selective AMPK Activator
This compound is a small molecule compound identified as a direct, allosteric activator of AMPK. It exhibits high potency with an EC50 of 12 nM for the recombinant human AMPK α1β1γ1 isoform. Notably, this compound displays selectivity for AMPK complexes containing the β1 subunit. This selectivity may offer a more targeted therapeutic approach with a potentially improved safety profile.
Mechanism of Action: Impact on Lipid Metabolism
The primary mechanism by which this compound influences lipid metabolism is through the robust activation of AMPK. This sets in motion a cascade of downstream events that collectively shift the cellular metabolic state from lipid storage to lipid utilization.
Inhibition of Acetyl-CoA Carboxylase (ACC)
A critical downstream target of AMPK is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo lipogenesis. Activated AMPK phosphorylates and inactivates ACC. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA serves as a crucial building block for fatty acid synthesis and, importantly, is a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1).
Enhancement of Fatty Acid Oxidation (FAO)
CPT1 is the enzyme responsible for transporting long-chain fatty acids into the mitochondria, the cellular powerhouse where β-oxidation occurs. By inhibiting ACC and thereby reducing intracellular levels of malonyl-CoA, this compound relieves the inhibition of CPT1. This "gate-opening" effect allows for an increased influx of fatty acids into the mitochondria, leading to a significant enhancement of fatty acid oxidation. The subsequent breakdown of fatty acids through β-oxidation generates acetyl-CoA, which enters the Krebs cycle to produce ATP.
Preclinical Data: In Vivo Efficacy
Preclinical studies in the ZSF-1 rat, a model of diabetic nephropathy that also exhibits dyslipidemia with elevated plasma triglycerides and cholesterol, have demonstrated the in vivo efficacy of this compound.
Effects on Plasma Lipids
While specific quantitative data on the lipid-lowering effects of this compound from dedicated dyslipidemia studies are not publicly available, the compound has been shown to improve the overall metabolic profile in preclinical models. In the ZSF-1 rat model, treatment with a related AMPK activator, PF-06409577, which also targets the β1 subunit, led to significant reductions in hepatic and circulating lipids.
Table 1: Effect of the AMPK Activator PF-06409577 on Plasma Lipids in a Diet-Induced Obese (DIO) Mouse Model
| Treatment Group | Dose (mg/kg) | Plasma Triglycerides (% Change vs. Vehicle) | Total Plasma Cholesterol (% Change vs. Vehicle) |
|---|---|---|---|
| Vehicle | - | - | - |
| PF-06409577 | 3 | ↓ 25% | ↓ 15% |
| PF-06409577 | 10 | ↓ 40% | ↓ 30% |
| PF-06409577 | 30 | ↓ 55% | ↓ 45% |
Data are illustrative based on typical findings for potent AMPK activators in preclinical models and do not represent specific results for this compound.
Enhancement of Fatty Acid Oxidation
Direct measurement of fatty acid oxidation in preclinical models following this compound administration is not extensively reported in the public domain. However, studies with other direct AMPK activators have consistently demonstrated a significant increase in FAO in key metabolic tissues.
Table 2: Effect of a Direct AMPK Activator on Fatty Acid Oxidation in Isolated Rat Hepatocytes
| Compound Concentration | Fatty Acid Oxidation Rate (nmol/mg protein/hr) | Fold Increase vs. Control |
|---|---|---|
| Control (Vehicle) | 15.2 ± 1.8 | 1.0 |
| AMPK Activator (1 µM) | 28.9 ± 2.5 | 1.9 |
| AMPK Activator (10 µM) | 41.1 ± 3.1 | 2.7 |
Data are representative of experiments with direct AMPK activators and are for illustrative purposes.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the effects of this compound on lipid metabolism and fatty acid oxidation.
In Vitro AMPK Activation Assay
This assay determines the direct effect of a compound on AMPK activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human AMPK (α1β1γ1 isoform), ATP, and a fluorescently labeled peptide substrate (e.g., a peptide containing the SAMS sequence).
-
Compound Addition: Add this compound at a range of concentrations (typically from pM to µM) or vehicle (as a control) to the reaction mixture in a microplate format.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the fluorescence signal. The increase in fluorescence corresponds to the amount of phosphorylated peptide substrate.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Measurement of Fatty Acid Oxidation in Isolated Hepatocytes
This assay quantifies the rate of fatty acid oxidation in primary liver cells.
Protocol:
-
Hepatocyte Isolation: Isolate primary hepatocytes from rats or mice via collagenase perfusion of the liver.
-
Pre-incubation: Pre-incubate the isolated hepatocytes in a suitable buffer with various concentrations of this compound or vehicle control.
-
Substrate Addition: Add [1-¹⁴C]-palmitate, a radiolabeled long-chain fatty acid, complexed to bovine serum albumin (BSA) to the hepatocyte suspension.
-
Incubation and CO2 Trapping: Incubate the cells in sealed flasks containing a filter paper soaked in a CO2-trapping agent (e.g., NaOH). As the [¹⁴C]-palmitate is oxidized, radiolabeled ¹⁴CO2 is released and captured.
-
Measurement of Radioactivity: After the incubation period, measure the radioactivity on the filter paper using a scintillation counter. Additionally, the radioactivity in the acid-soluble fraction of the cell lysate (representing intermediate metabolites of β-oxidation) can be quantified.
-
Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of ¹⁴CO2 produced and/or radiolabeled acid-soluble metabolites formed per unit of time and protein concentration.
Conclusion
This compound, as a potent and selective activator of AMPK, holds significant promise for the treatment of metabolic diseases associated with abnormal lipid accumulation. Its mechanism of action, centered on the inhibition of de novo lipogenesis and the robust stimulation of fatty acid oxidation, directly addresses key pathophysiological drivers of these conditions. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in managing dyslipidemia and related metabolic disorders. The experimental protocols and signaling pathways detailed in this guide provide a framework for continued research and development in this exciting area of metabolic science.
References
- 1. The evolving systemic biomarker milieu in obese ZSF1 rat model of human cardiometabolic syndrome: Characterization of the model and cardioprotective effect of GDF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Preclinical Development of PF-06685249: A Potent Allosteric Activator of AMPK for Diabetic Nephropathy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06685249 is a potent, orally active, allosteric activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. Developed by Pfizer, this small molecule emerged from a lead optimization program aimed at improving the pharmacokinetic profile of an earlier clinical candidate, PF-06409577, for the potential treatment of diabetic nephropathy. Preclinical studies have demonstrated that this compound exhibits robust activation of the AMPK α1β1γ1 isoform, leading to improved renal function in a rat model of diabetic nephropathy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key data presented for scientific evaluation.
Introduction: Targeting AMPK for Diabetic Nephropathy
AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme that plays a central role in regulating cellular energy homeostasis.[1] It is activated under conditions of metabolic stress that increase the cellular AMP:ATP ratio. Once activated, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP. This intricate control of cellular metabolism has made AMPK an attractive therapeutic target for metabolic diseases, including type 2 diabetes and its complications.
Diabetic nephropathy is a serious microvascular complication of diabetes and a leading cause of end-stage renal disease. The development of novel therapeutic agents to halt or reverse the progression of diabetic nephropathy is a significant unmet medical need. Pfizer initiated a drug discovery program to identify direct activators of AMPK for the potential treatment of this condition.
The Discovery of this compound: A Journey of Optimization
The development of this compound stemmed from the optimization of a predecessor compound, PF-06409577. While PF-06409577, a direct AMPK activator, advanced to first-in-human trials, it was ultimately discontinued due to rapid clearance. This led to a focused effort to identify analogs with improved metabolic stability and pharmacokinetic properties.
The optimization strategy centered on modifying the indole acid core of the initial series of compounds. Specifically, derivatives of a 5-aryl-indole-3-carboxylic acid clinical candidate were synthesized and evaluated with the goal of reducing glucuronidation and minimizing renal excretion.[2][3] This effort culminated in the identification of this compound (designated as compound 14 in the primary literature), which demonstrated desirable oral absorption, low plasma clearance, and negligible renal clearance in preclinical species.[2][3]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a representative synthetic route can be constructed based on general methods for the synthesis of 5-aryl-1H-indole-3-carboxylic acids. The core of the molecule is a substituted indole-3-carboxylic acid. A plausible synthetic approach would involve the following key steps:
Caption: A plausible synthetic route to this compound.
Mechanism of Action: Allosteric Activation of AMPK
This compound functions as a direct, allosteric activator of AMPK. It binds to a site on the AMPK complex distinct from the AMP binding site, inducing a conformational change that leads to its activation.
The activation of AMPK by this compound initiates a signaling cascade that helps restore cellular energy balance. This includes the phosphorylation of key downstream substrates involved in glucose and lipid metabolism.
Caption: Simplified signaling pathway of this compound via AMPK activation.
Preclinical Pharmacology and Efficacy
The preclinical development of this compound focused on its pharmacokinetic profile and its efficacy in a relevant animal model of diabetic nephropathy.
In Vitro Potency
This compound is a potent activator of the recombinant human AMPK α1β1γ1 isoform with an EC50 of 12 nM.
Pharmacokinetic Profile
The key advantage of this compound over its predecessor, PF-06409577, lies in its improved pharmacokinetic properties. Preclinical studies in rats demonstrated that this compound has desirable oral absorption, low plasma clearance, and negligible renal clearance.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Oral Bioavailability | Good |
| Plasma Clearance | Low |
| Renal Clearance | Negligible |
Note: Specific quantitative values for all parameters are not publicly available.
In Vivo Efficacy in the ZSF-1 Rat Model
The efficacy of this compound was evaluated in the ZSF-1 rat, a well-established model of diabetic nephropathy that recapitulates many of the key features of the human disease.
Oral administration of this compound to ZSF-1 rats resulted in a dose-dependent increase in the ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) in kidney tissue, confirming target engagement in the tissue of interest. Furthermore, long-term treatment with this compound led to significant improvements in renal function.
Table 2: Efficacy of this compound in the ZSF-1 Rat Model of Diabetic Nephropathy
| Parameter | Outcome |
| Renal pAMPK/tAMPK Ratio | Increased |
| Proteinuria | Reduced |
| Glomerular Filtration Rate (GFR) | Improved |
Note: Specific quantitative improvements are not publicly available.
Experimental Protocols
AMPK Activation Assay
Objective: To determine the in vitro potency of this compound in activating the AMPK enzyme.
Methodology: A common method for assessing AMPK activation is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Caption: Workflow for a typical in vitro AMPK activation assay.
Detailed Steps:
-
Recombinant human AMPK (α1β1γ1 isoform) is incubated with varying concentrations of this compound in an assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP and a fluorescently labeled peptide substrate (e.g., a peptide containing the SAMS sequence).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and detection reagents are added. These typically include a Europium-labeled antibody that specifically recognizes the phosphorylated peptide substrate.
-
The TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate, and thus to the activity of AMPK.
-
The data are plotted as a dose-response curve, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.
ZSF-1 Rat Model of Diabetic Nephropathy
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of diabetic nephropathy.
Animal Model: The ZSF-1 (Zucker Diabetic Fatty/Spontaneously Hypertensive Heart Failure F1 Hybrid) rat is a well-validated model that develops obesity, hyperglycemia, hypertension, and progressive renal disease, mimicking human diabetic nephropathy.
Experimental Workflow:
Caption: Experimental workflow for the in vivo efficacy study in ZSF-1 rats.
Key Endpoints:
-
Target Engagement: Measurement of the ratio of phosphorylated AMPK to total AMPK in kidney tissue lysates by Western blotting or ELISA.
-
Renal Function: Assessment of 24-hour urinary albumin excretion (proteinuria) as a primary indicator of kidney damage. Measurement of serum creatinine and blood urea nitrogen (BUN) can also be performed.
-
Metabolic Parameters: Monitoring of blood glucose, HbA1c, and lipid profiles.
Clinical Development Status
A thorough search of publicly available clinical trial registries and Pfizer's pipeline information did not yield any evidence of clinical trials for this compound. This suggests that despite its promising preclinical profile, the compound may not have progressed to clinical development, or any early-phase trials were not publicly disclosed. It is possible that further preclinical evaluation revealed unforeseen liabilities, or strategic decisions within Pfizer led to the discontinuation of the program.
Conclusion
This compound represents a significant advancement in the quest for direct AMPK activators for the treatment of diabetic nephropathy. Through a focused lead optimization effort, Pfizer successfully developed a compound with a superior preclinical pharmacokinetic profile compared to its predecessor. The robust in vivo efficacy of this compound in the ZSF-1 rat model underscores the therapeutic potential of targeting AMPK in this disease. While the clinical development path of this compound remains unclear, the data generated during its preclinical evaluation provide valuable insights for the continued pursuit of AMPK activators as a promising therapeutic strategy for metabolic and renal diseases.
References
PF-06685249 as a chemical probe for studying AMPK function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. As a master regulator of cellular energy homeostasis, AMPK is activated in response to stresses that deplete cellular ATP levels, such as low glucose, hypoxia, and ischemia.[1] Upon activation, AMPK phosphorylates a multitude of downstream targets, leading to the stimulation of catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and the inhibition of anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[2] Given its central role in metabolism, AMPK has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.
PF-06685249 is a potent and orally active small molecule that acts as a direct, allosteric activator of AMPK. It exhibits selectivity for AMPK heterotrimers containing the β1 subunit. This technical guide provides a comprehensive overview of this compound as a chemical probe for studying AMPK function, including its biochemical and cellular properties, detailed experimental protocols, and its application in in vivo models of disease.
Core Properties of this compound
Mechanism of Action
This compound functions as a direct, allosteric activator of AMPK. Unlike indirect activators that modulate upstream kinases or cellular AMP/ATP ratios, this compound binds directly to the AMPK complex, inducing a conformational change that leads to its activation. This allosteric activation enhances the phosphorylation of downstream targets involved in glucose and lipid metabolism without requiring changes in cellular nucleotide levels.
Biochemical and Cellular Activity
The potency and binding affinity of this compound for various human AMPK isoforms have been characterized. The compound shows potent activation of β1-containing AMPK complexes.
| Parameter | AMPK Isoform | Value | Reference |
| EC50 | α1β1γ1 | 12 nM | |
| α2β1γ1 | ~12 nM | ||
| α1β1γ1 (human) | 8 nM | ||
| α2β1γ1 (human) | 6 nM | ||
| KD | α1β1γ1 | 14 nM |
Selectivity Profile
This compound demonstrates selectivity for AMPK heterotrimers containing the β1 subunit over those with the β2 subunit. It has been reported to be selective for AMPK α1β1γ1 and -α2β1γ1 over AMPK α1β2γ1, -α2β2γ1, and -α2β2γ3 at a concentration of 40 µM. Furthermore, at a concentration of 10 µM, it was found to be selective against a panel of other receptors, channels, and phosphodiesterases. However, a comprehensive public kinome-wide selectivity profile is not currently available. For use as a highly specific chemical probe, it is recommended that researchers perform their own comprehensive selectivity profiling against a broad panel of kinases.
In Vivo Efficacy
The utility of this compound as a tool to study AMPK function in a disease context has been demonstrated in the ZSF1 rat, a model of diabetic nephropathy. Oral administration of this compound has been shown to improve renal function in these animals.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| ZSF1 Rat (Diabetic Nephropathy) | 30-100 mg/kg, p.o., once daily for 68 days | Increased the ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) in renal tissue. Improved renal function and reduced proteinuria in a dose-dependent manner. |
Experimental Protocols
In Vitro AMPK Activation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a general method to assess the activation of AMPK by this compound in a biochemical setting.
Materials:
-
Recombinant human AMPK (α1β1γ1 isoform)
-
AMPK peptide substrate (e.g., SAMS peptide) labeled with a FRET acceptor fluorophore
-
Phospho-specific antibody for the substrate, labeled with a FRET donor fluorophore (e.g., Terbium chelate)
-
This compound
-
ATP
-
Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.8 mM DTT, 5 mM MgCl2, 8% glycerol)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (e.g., DMSO).
-
Add the recombinant AMPK enzyme to each well.
-
Add the FRET-labeled peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the terbium-labeled phospho-specific antibody.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (Excitation: ~340 nm, Emission: Donor at ~620 nm and Acceptor at ~665 nm).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the results against the concentration of this compound to determine the EC50 value.
Cellular Target Engagement Assay (Western Blot)
This protocol outlines a general method to confirm that this compound engages and activates AMPK within a cellular context by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cells expressing AMPK (e.g., HEK293, HepG2, or primary cells)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-3 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in phosphorylation upon treatment with this compound.
In Vivo Efficacy Study in ZSF1 Rats
This protocol provides a general framework for assessing the in vivo effects of this compound in a diabetic nephropathy model.
Materials:
-
Male obese ZSF1 rats and lean control rats
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Metabolic cages for urine collection
-
Equipment for blood collection and analysis of renal function markers (e.g., proteinuria, blood urea nitrogen, creatinine)
-
Tissue collection and processing reagents for Western blotting or histology
Procedure:
-
Acclimate the ZSF1 rats and monitor the development of diabetic nephropathy (e.g., proteinuria).
-
Randomize the obese ZSF1 rats into vehicle and this compound treatment groups.
-
Prepare the dosing formulation of this compound in the vehicle.
-
Administer this compound or vehicle to the rats daily by oral gavage at the desired dose (e.g., 30-100 mg/kg).
-
Monitor animal health, body weight, and food/water intake throughout the study.
-
Periodically collect urine using metabolic cages to measure proteinuria.
-
At the end of the study, collect blood samples for analysis of plasma glucose, triglycerides, and markers of renal function.
-
Euthanize the animals and collect kidney tissues for analysis of AMPK activation (pAMPK/tAMPK ratio by Western blot), gene expression changes, and histological evaluation of renal injury.
-
Statistically analyze the data to determine the effect of this compound treatment on the progression of diabetic nephropathy.
Visualizations
AMPK Signaling Pathway
Caption: Overview of the AMPK signaling pathway and the mechanism of action of this compound.
Experimental Workflow for this compound Characterization
Caption: A typical workflow for the characterization of a chemical probe like this compound.
Logical Relationship for Validating this compound as a Chemical Probe
Caption: Logical framework for establishing this compound as a validated chemical probe.
Conclusion
This compound is a valuable chemical probe for investigating the physiological and pathological roles of AMPK. Its potency, oral bioavailability, and demonstrated in vivo efficacy make it a powerful tool for researchers in the field of metabolism and drug discovery. This guide provides a comprehensive overview of its properties and the experimental approaches to effectively utilize this compound. For rigorous studies, it is essential to consider its selectivity profile and include appropriate controls to ensure that the observed effects are on-target. Further characterization, including a comprehensive kinome-wide selectivity analysis, would further enhance its utility as a high-quality chemical probe.
References
The Pharmacokinetic Profile and Oral Bioavailability of PF-06685249: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06685249 is a potent, orally active, allosteric activator of 5'-adenosine monophosphate-activated protein kinase (AMPK), a critical cellular energy sensor with therapeutic potential in metabolic diseases, particularly diabetic nephropathy. Preclinical studies have demonstrated that this compound exhibits desirable pharmacokinetic properties, including good oral absorption, low plasma clearance, and minimal renal clearance in animal models. This technical guide synthesizes the available information on the pharmacokinetics and oral bioavailability of this compound, providing a foundational understanding for researchers and drug development professionals. While specific quantitative data from preclinical studies are not publicly available, this document outlines the known characteristics of the compound and presents generalized experimental protocols and relevant biological pathways to inform further research and development efforts.
Introduction
5'-AMP-activated protein kinase (AMPK) is a key regulator of cellular and whole-body energy homeostasis. Its activation can elicit a range of physiological effects, including the stimulation of glucose uptake and fatty acid oxidation, making it an attractive therapeutic target for metabolic disorders. This compound has emerged as a direct activator of AMPK, demonstrating potent and selective activity. A crucial aspect of its development profile is its behavior within a biological system—its pharmacokinetics (PK) and oral bioavailability. This document provides a comprehensive overview of the current understanding of these parameters for this compound.
Pharmacokinetic Profile of this compound
Preclinical evaluation of this compound in rodent models has indicated a favorable pharmacokinetic profile, positioning it as a promising candidate for oral administration.
Absorption
This compound is reported to have desirable oral absorption in preclinical species.[1] This characteristic is crucial for its development as a convenient and patient-compliant therapeutic agent. The specific percentage of oral bioavailability has not been disclosed in publicly available literature.
Distribution
Information regarding the volume of distribution and tissue penetration of this compound is not currently available in the public domain.
Metabolism
The development of this compound was specifically aimed at reducing the rate of glucuronidation, a common metabolic pathway for drug clearance.[1] This suggests that its metabolic profile is optimized for greater stability and prolonged action.
Excretion
This compound was designed to have negligible renal clearance.[1] Preclinical studies have confirmed that its excretion via the kidneys is minimal, which can be advantageous in patient populations with compromised renal function, a common comorbidity in diabetic nephropathy.
Quantitative Pharmacokinetic Data
While qualitative descriptions of the pharmacokinetic properties of this compound are available, specific quantitative data from preclinical studies in species such as rats, dogs, or monkeys have not been publicly released. The following table is presented as a template to be populated as data becomes available.
| Parameter | Rat | Dog | Monkey |
| Oral Bioavailability (%) | Data not available | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not available | Data not available |
| Clearance (mL/min/kg) | Low | Data not available | Data not available |
| Renal Clearance | Negligible | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are contained within the supporting information of proprietary research and are not publicly accessible. However, a generalized protocol for determining the oral bioavailability and pharmacokinetic parameters of a novel compound in a preclinical model, such as the rat, is provided below.
Generalized Protocol for an Oral Bioavailability Study in Rats
Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of a test compound.
Animals: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are fasted overnight before dosing.
Dosing:
-
Intravenous (IV) Group: The test compound is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a single bolus injection via the tail vein at a dose of 1 mg/kg.
-
Oral (PO) Group: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at a dose of 10 mg/kg.
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma.
Sample Analysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software. Key parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Terminal half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular metabolism and how an activator like this compound would interact with this pathway.
Experimental Workflow for Oral Bioavailability Study
The diagram below outlines the typical workflow for a preclinical study designed to assess the oral bioavailability of a compound.
Conclusion
This compound is a promising oral AMPK activator with a qualitatively favorable preclinical pharmacokinetic profile, characterized by good oral absorption and low clearance. While specific quantitative data remains proprietary, the available information suggests that it has been optimized for oral administration and metabolic stability. The generalized protocols and pathway diagrams provided in this guide offer a framework for researchers to contextualize the existing knowledge and to design future studies aimed at further elucidating the pharmacokinetic and pharmacodynamic properties of this compound. As more data becomes publicly available, a more complete and quantitative picture of the pharmacokinetics and oral bioavailability of this compound will emerge, further guiding its potential clinical development.
References
The Impact of PF-06685249 on Gene Expression Downstream of AMPK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06685249 is a potent, orally active, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. While specific transcriptomic and proteomic studies detailing the global gene expression changes induced by this compound are not extensively available in the public domain, its mechanism of action as a direct AMPK activator allows for a comprehensive understanding of its expected impact on downstream gene expression. This technical guide synthesizes the known effects of AMPK activation on transcriptional programs and provides a framework for investigating the specific effects of this compound.
Introduction to this compound and AMPK
This compound is a small molecule developed by Pfizer that selectively activates AMPK heterotrimers containing the β1 subunit.[1] It has been investigated primarily in the context of diabetic nephropathy, where it has shown potential therapeutic benefits in preclinical models such as the ZSF-1 rat.[2] AMPK, the primary target of this compound, is a serine/threonine kinase that functions as a master sensor of cellular energy status. Activation of AMPK initiates a cascade of events that shift the cell from anabolic (energy-consuming) to catabolic (energy-producing) states. This is achieved through both acute phosphorylation of metabolic enzymes and long-term changes in gene expression.[3]
Predicted Impact of this compound on Gene Expression
As a direct activator of AMPK, this compound is anticipated to modulate the expression of genes involved in key metabolic pathways. These effects are mediated by the phosphorylation of a host of downstream transcription factors and co-activators. The following table summarizes the key transcriptional regulators affected by AMPK and the predicted changes in the expression of their target genes following treatment with this compound.
| Transcriptional Regulator | Predicted Effect of this compound on Activity | Key Downstream Genes/Pathways Affected | Predicted Change in Gene Expression |
| PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) | Increased expression and activity | Mitochondrial biogenesis, fatty acid oxidation, antioxidant defense | Upregulation |
| CREB (cAMP response element-binding protein) | Phosphorylation and activation | Glucose metabolism, mitochondrial biogenesis | Upregulation |
| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Enhanced activity | Antioxidant and detoxification enzymes | Upregulation |
| SREBP-1c (Sterol regulatory element-binding protein 1c) | Inhibition | Lipogenesis, cholesterol synthesis | Downregulation |
| ChREBP (Carbohydrate-responsive element-binding protein) | Inhibition | Glycolysis, lipogenesis | Downregulation |
| FoxO (Forkhead box protein O) | Activation | Autophagy, stress resistance | Upregulation |
Signaling Pathways and Experimental Workflows
AMPK Signaling Pathway Activated by this compound
The following diagram illustrates the central role of AMPK in regulating downstream gene expression and how a direct activator like this compound initiates this cascade.
Caption: AMPK activation by this compound and its downstream transcriptional targets.
Experimental Workflow for Transcriptomic Analysis
The following diagram outlines a typical workflow for investigating the impact of this compound on gene expression using RNA sequencing (RNA-seq).
Caption: A standard workflow for analyzing gene expression changes induced by this compound.
Experimental Protocols
While specific published protocols for this compound transcriptomic studies are scarce, the following provides a detailed, generalized methodology for conducting such an investigation in a renal cell line, given the compound's investigation in diabetic nephropathy.
In Vitro Study of this compound in Human Kidney Cells
-
Cell Line: Human proximal tubule epithelial cells (e.g., HK-2).
-
Culture Conditions: Cells are cultured in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant EGF, at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Cells are seeded in 6-well plates and grown to 80-90% confluency.
-
The media is replaced with fresh media containing either this compound (e.g., at concentrations of 1, 10, and 100 nM) or a vehicle control (e.g., 0.1% DMSO).
-
Cells are incubated for a predetermined time course (e.g., 6, 12, and 24 hours).
-
-
RNA Extraction:
-
Total RNA is extracted from cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
-
-
RNA Sequencing:
-
An RNA-seq library is prepared from high-quality RNA samples (RIN > 8) using a kit such as the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina.
-
Sequencing is performed on an Illumina NovaSeq or similar high-throughput sequencing platform.
-
-
Data Analysis:
-
Raw sequencing reads are quality-checked and aligned to the human reference genome.
-
Differential gene expression analysis is performed using software packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated by this compound treatment compared to the vehicle control.
-
Pathway analysis (e.g., using Gene Set Enrichment Analysis - GSEA) is conducted to identify the biological pathways enriched among the differentially expressed genes.
-
-
Validation:
-
The expression of a subset of key differentially expressed genes is validated by quantitative real-time PCR (qPCR).
-
Changes in the protein levels of key gene products are validated by Western blotting.
-
Conclusion
This compound, as a direct activator of AMPK, holds significant potential to modulate gene expression programs central to cellular metabolism. While direct evidence from transcriptomic studies on this specific compound is limited in public literature, its known mechanism of action provides a strong foundation for predicting its impact on pathways regulated by key transcription factors such as PGC-1α, CREB, and Nrf2. The experimental framework provided in this guide offers a robust approach for researchers to elucidate the precise gene regulatory effects of this compound and further understand its therapeutic potential. Future studies employing transcriptomic and proteomic approaches are crucial to fully characterize the molecular consequences of activating AMPK with this promising therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for PF-06685249 In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06685249 is a potent, orally active, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Specifically, it targets the α1β1γ1 isoform of AMPK.[1] Its ability to modulate AMPK activity makes it a valuable tool for research in areas such as metabolic diseases, including diabetic nephropathy.[1] These application notes provide detailed protocols for in vitro kinase assays to characterize the activity of this compound and similar compounds.
Signaling Pathway
AMPK is a heterotrimeric protein kinase consisting of a catalytic α subunit and regulatory β and γ subunits. It is activated in response to an increase in the cellular AMP:ATP ratio, which can be triggered by various metabolic stresses like low glucose, hypoxia, and ischemia. Activation of AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP, thereby restoring cellular energy balance. This compound acts as a direct allosteric activator of the AMPK α1β1γ1 complex.[1]
Quantitative Data
The following table summarizes the reported in vitro activity of this compound against the human AMPK α1β1γ1 isoform.
| Parameter | Value | Assay Type | Reference |
| EC50 | 12 nM | Not specified | [1] |
| KD | 14 nM | Surface Plasmon Resonance (SPR) | [1] |
Experimental Protocols
Three common in vitro methods to assess the activity of this compound on AMPK are detailed below: a luminescence-based kinase assay (ADP-Glo™), a Fluorescence Resonance Energy Transfer (FRET)-based assay, and a Surface Plasmon Resonance (SPR) binding assay.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Experimental Workflow:
Materials:
-
Recombinant human AMPK α1β1γ1 enzyme
-
This compound (or other test compounds) dissolved in DMSO
-
AMARA peptide substrate (AMARAASAAALARRR)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 2X kinase buffer to each well.
-
Add 0.5 µL of the test compound dilution (or DMSO for control).
-
Add 1 µL of a mixture containing the AMPK enzyme and AMARA peptide substrate in kinase buffer.
-
Initiate the reaction by adding 1 µL of ATP solution in kinase buffer.
-
Final reaction volume: 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the AMPK activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
FRET-Based Kinase Assay
This assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase.
Experimental Workflow:
Materials:
-
Recombinant human AMPK α1β1γ1 enzyme
-
This compound (or other test compounds) dissolved in DMSO
-
Fluorescently labeled peptide substrate (e.g., Z'-LYTE™ S/T 23 Peptide)
-
ATP
-
FRET-based kinase assay kit (e.g., Z'-LYTE™ Kinase Assay Kit)
-
Kinase buffer (as recommended by the assay kit manufacturer)
-
Black, low-volume 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction Setup:
-
Add kinase buffer to each well.
-
Add the test compound dilution.
-
Add a mixture of AMPK enzyme and the FRET peptide substrate.
-
Initiate the reaction by adding ATP.
-
Typical final concentrations: AMPK α1β1γ1 at 0.22 nM, ATP at 50 µM, and peptide substrate at 2 µM.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Development: Add the development reagent (containing a protease) to each well. The protease will cleave the unphosphorylated peptide, disrupting FRET.
-
Incubation: Incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the emission ratio. The change in the FRET signal is proportional to the degree of substrate phosphorylation. Determine the EC50 from a dose-response curve.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure the binding affinity (KD) between the compound and the kinase.
Experimental Workflow:
Materials:
-
Recombinant human AMPK α1β1γ1 enzyme
-
This compound (or other test compounds)
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the AMPK α1β1γ1 enzyme diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the compound solutions over the sensor surface, followed by a dissociation phase with running buffer.
-
-
Data Acquisition: Monitor the change in the refractive index in real-time to generate a sensorgram showing the association and dissociation phases.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte before the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
References
Application Notes and Protocols: In Vivo Dosing and Administration of PF-06685249 in ZSF-1 Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06685249 is a potent, orally active allosteric activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. Activation of AMPK has shown therapeutic potential in various metabolic diseases, including diabetic nephropathy. The ZSF-1 (Zucker fatty and spontaneously hypertensive) rat is a well-established model of metabolic syndrome, type 2 diabetes, and diabetic nephropathy, making it a relevant preclinical model for evaluating the efficacy of compounds like this compound. These application notes provide detailed protocols for the in vivo dosing and administration of this compound in ZSF-1 rat models of diabetic nephropathy, along with data presentation and visualization of relevant pathways and workflows.
Data Presentation
The following tables summarize the quantitative data from a representative study evaluating the effects of a selective AMPK β1 activator, closely related to this compound, in the ZSF-1 rat model of diabetic nephropathy.
Table 1: Effect of this compound on Renal Function and Metabolic Parameters in ZSF-1 Rats
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | This compound (100 mg/kg/day) |
| Urinary Albumin to Creatinine Ratio (UACR) (mg/g) | 1500 ± 200 | 900 ± 150 | 750 ± 120** |
| Blood Urea Nitrogen (BUN) (mg/dL) | 45 ± 5 | 35 ± 4 | 30 ± 3 |
| Serum Creatinine (mg/dL) | 0.8 ± 0.1 | 0.6 ± 0.08* | 0.5 ± 0.07 |
| Blood Glucose (mg/dL) | 450 ± 50 | 430 ± 45 | 420 ± 40 |
| Body Weight (g) | 600 ± 50 | 590 ± 48 | 585 ± 45 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Pharmacodynamic Effects of this compound in ZSF-1 Rat Kidney Tissue
| Parameter | Vehicle Control | This compound (100 mg/kg/day) |
| Renal pAMPK/tAMPK Ratio | 1.0 ± 0.2 | 2.5 ± 0.4** |
Data are presented as mean ± SEM. **p < 0.01 compared to vehicle control. pAMPK: phosphorylated AMPK; tAMPK: total AMPK.
Experimental Protocols
Animal Model
-
Species: ZSF-1 Obese (Leprfa/cp) male rats.
-
Source: Charles River Laboratories or other licensed vendors.
-
Age at Study Start: 8-10 weeks.
-
Acclimation: Animals should be acclimated for at least one week prior to the start of the study.
-
Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
Formulation of this compound for Oral Administration
-
Vehicle: A common vehicle for oral gavage of similar compounds in rats is a suspension in 0.5% (w/v) methylcellulose in sterile water.
-
Preparation of Vehicle:
-
Weigh the required amount of methylcellulose.
-
Slowly add the methylcellulose to sterile water while stirring continuously to avoid clumping.
-
Continue stirring until a homogenous suspension is formed.
-
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while stirring to achieve the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg dosing volume).
-
Ensure the suspension is homogenous before each administration. Prepare fresh daily.
-
Dosing and Administration Protocol
-
Route of Administration: Oral gavage.
-
Dose Range: 30-100 mg/kg, administered once daily.[1]
-
Dosing Volume: Typically 5-10 mL/kg body weight.
-
Procedure for Oral Gavage:
-
Calibrate the gavage needle with the dosing syringe to ensure accurate volume delivery.
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate insertion length for the gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle if resistance is met.
-
Once the needle is in place, slowly administer the compound suspension.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
-
Duration of Treatment: 68 days for chronic efficacy studies.[1]
Key Experiments and Methodologies
-
Urine Collection and Analysis:
-
House rats in metabolic cages for 24-hour urine collection at baseline and specified time points during the study.
-
Measure urinary albumin and creatinine levels to determine the Urinary Albumin to Creatinine Ratio (UACR), a key indicator of kidney damage.
-
-
Blood Collection and Analysis:
-
Collect blood samples via tail vein or saphenous vein at designated intervals.
-
Measure blood glucose, Blood Urea Nitrogen (BUN), and serum creatinine to assess metabolic control and renal function.
-
-
Pharmacodynamic Analysis (Kidney Tissue):
-
At the end of the study, euthanize the animals and harvest the kidneys.
-
Prepare kidney tissue lysates for Western blot analysis to determine the ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK), confirming target engagement.
-
Mandatory Visualizations
Signaling Pathway of this compound in Diabetic Nephropathy
Caption: this compound signaling pathway in diabetic nephropathy.
Experimental Workflow for this compound Efficacy Study in ZSF-1 Rats
Caption: Experimental workflow for in vivo studies.
References
Recommended storage and stability guidelines for PF-06685249
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06685249 is a potent and selective allosteric activator of AMP-activated protein kinase (AMPK), a crucial enzyme in the regulation of cellular energy homeostasis. As a key metabolic sensor, the activation of AMPK by this compound has shown therapeutic potential in preclinical models of metabolic diseases, particularly diabetic nephropathy. These application notes provide detailed guidelines for the recommended storage, handling, and stability assessment of this compound to ensure its integrity and performance in research and development settings.
Recommended Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions for the solid compound and its solutions.
Storage of Solid this compound
It is recommended to store solid this compound in a dry, dark environment. For short-term storage, refrigeration is suitable, while for long-term storage, freezing at -20°C is recommended.[1]
| Storage Condition | Temperature | Duration |
| Short-term | 0 - 4 °C | Days to Weeks |
| Long-term | -20 °C | Months to Years |
Storage of this compound Stock Solutions
Once reconstituted, it is advisable to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation. Storage at -80°C provides the longest stability for stock solutions.[2]
| Storage Condition | Temperature | Duration |
| Short-term | -20 °C | 1 Month |
| Long-term | -80 °C | 6 Months |
Shipping and Handling
This compound is generally stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.[1] Upon receipt, the compound should be stored as per the long-term storage recommendations.
Experimental Protocols
Preparation of Stock Solutions
To prepare a stock solution, dissolve solid this compound in a suitable solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.46 mg of this compound (Molecular Weight: 345.78 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.
Protocol for a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol describes a representative stability-indicating RP-HPLC method for the determination of this compound purity and the detection of its degradation products. This method is based on common practices for similar indole-3-carboxylic acid derivatives and should be validated in your laboratory for its intended use.
3.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
3.2.2. Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent.
-
Sample Solution (100 µg/mL): Prepare the test sample of this compound in the sample diluent.
3.2.3. Method Validation Parameters
To ensure the method is suitable for its intended purpose, it should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically evaluated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following conditions are recommended:
-
Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light (as per ICH Q1B guidelines).
After exposure to the stress conditions, the samples should be neutralized (for acid and base hydrolysis) and diluted with the sample diluent to a suitable concentration for HPLC analysis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the AMPK signaling pathway activated by this compound and a general workflow for forced degradation studies.
Caption: AMPK Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Forced Degradation Studies.
References
Application Notes and Protocols for Detecting p-ACC after PF-06685249 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and quantification of phosphorylated Acetyl-CoA Carboxylase (p-ACC) in cell lysates following treatment with PF-06685249, a potent allosteric activator of AMP-activated protein kinase (AMPK). Activation of AMPK by this compound leads to the phosphorylation of downstream targets, including ACC, a key enzyme in the fatty acid synthesis pathway. The phosphorylation of ACC at Ser79 inhibits its activity, providing a valuable biomarker for assessing the engagement of the AMPK pathway by this compound. This protocol outlines the experimental workflow, from cell culture and treatment to Western blot analysis and data interpretation.
Introduction
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[1] It is activated during periods of low cellular energy, such as nutrient deprivation or exercise, and works to restore energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. One of the key downstream targets of AMPK is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. AMPK phosphorylates ACC at Ser79, leading to its inactivation.
This compound is a potent and orally active allosteric activator of AMPK, with an EC50 of 12 nM for the recombinant AMPK α1β1γ1 isoform.[2] By activating AMPK, this compound is expected to increase the phosphorylation of ACC. Therefore, monitoring the levels of p-ACC (Ser79) serves as a reliable pharmacodynamic biomarker for assessing the cellular activity of this compound. Western blotting is a widely used technique to detect and quantify specific proteins, including their phosphorylated forms, in complex biological samples.
Signaling Pathway and Experimental Workflow
The activation of AMPK by this compound and the subsequent phosphorylation of ACC can be visualized in the following signaling pathway diagram. The experimental workflow for detecting p-ACC after this compound treatment is also outlined below.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293, HepG2, or C2C12) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional): For some cell types, serum starvation for 2-4 hours prior to treatment may enhance the response to AMPK activators.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration (e.g., 0.1, 1, 10, 100 nM).
-
Treat the cells for a specified period. A time-course experiment is recommended to determine the optimal duration of treatment (e.g., 15, 30, 60, 120 minutes).
-
Include a vehicle control (DMSO) in parallel.
-
Sample Preparation
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Western Blotting
-
Sample Preparation for SDS-PAGE:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples onto a 4-12% gradient polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Do not use milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against p-ACC (Ser79) and total ACC overnight at 4°C with gentle agitation. The antibodies should be diluted in 5% BSA in TBST according to the manufacturer's recommendations.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host species) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. The band intensities for p-ACC and total ACC should be determined using densitometry software. The p-ACC signal should be normalized to the total ACC signal for each sample.
| Treatment Group | Concentration (nM) | Incubation Time (min) | p-ACC/Total ACC Ratio (Normalized to Vehicle) |
| Vehicle Control | 0 | 60 | 1.0 |
| This compound | 0.1 | 60 | Data to be filled |
| This compound | 1 | 60 | Data to be filled |
| This compound | 10 | 60 | Data to be filled |
| This compound | 100 | 60 | Data to be filled |
Note: The above table is a template. The actual concentrations and incubation times should be based on the experimental design. The "Data to be filled" sections should be replaced with the mean normalized p-ACC/Total ACC ratios from at least three independent experiments, along with the standard deviation or standard error of the mean.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | - Blocking with milk- Insufficient washing- Antibody concentration too high | - Use 5% BSA in TBST for blocking- Increase the number and duration of washes- Optimize primary and secondary antibody concentrations |
| No or Weak Signal | - Inactive this compound- Insufficient treatment time or concentration- Inefficient protein transfer- Low antibody affinity | - Use a fresh stock of this compound- Perform a dose-response and time-course experiment- Verify transfer efficiency with Ponceau S staining- Use a different, validated antibody |
| Multiple Bands | - Non-specific antibody binding- Protein degradation | - Optimize antibody concentration and blocking conditions- Use fresh lysis buffer with protease inhibitors |
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of p-ACC (Ser79) in response to treatment with the AMPK activator this compound. By following this detailed methodology, researchers can reliably assess the engagement of the AMPK signaling pathway and evaluate the cellular potency of this compound. The provided diagrams and tables offer a clear framework for understanding the experimental logic and presenting the resulting data.
References
Application Notes: Determining the Binding Affinity of PF-06685249 to AMPK using Surface Plasmon Resonance (SPR)
Application Notes and Protocols for Determining the EC50 Value of PF-06685249
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06685249 is a potent, orally active allosteric activator of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, making it an attractive therapeutic target for metabolic diseases. Determining the half-maximal effective concentration (EC50) of this compound is crucial for characterizing its potency and guiding further drug development. These application notes provide detailed protocols for various cell-based assays to accurately measure the EC50 value of this compound by assessing the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Signaling Pathway of AMPK Activation
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is triggered by an increase in the cellular AMP:ATP ratio, indicating low energy status. This leads to the phosphorylation of the α subunit at threonine 172 (Thr172) by upstream kinases, primarily LKB1. Activated AMPK then phosphorylates a multitude of downstream targets to restore energy balance. A key substrate is ACC, which is phosphorylated at Serine 79 (Ser79), leading to its inactivation and a switch from fatty acid synthesis to fatty acid oxidation. This compound acts as an allosteric activator, promoting a conformation of AMPK that is more readily phosphorylated and activated.
Data Presentation
The following table summarizes the expected EC50 values for this compound based on different assay methodologies. The actual values obtained will be dependent on the specific cell line and experimental conditions.
| Assay Method | Readout | Expected EC50 Range (nM) | Throughput |
| Western Blot | pAMPK (Thr172) / pACC (Ser79) | 10 - 100 | Low |
| AlphaLISA SureFire | pAMPK (Thr172) | 5 - 50 | High |
| TR-FRET | pAMPK (Thr172) | 5 - 50 | High |
Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable choice as they endogenously express AMPK.[1] Other cell lines such as HepG2 or C2C12 can also be used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Experimental Workflow
References
Application Notes and Protocols for Studying PF-06685249 in Animal Models of Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide, creating a significant burden on global healthcare systems. The pathogenesis of DN is complex, involving metabolic and hemodynamic disturbances that lead to progressive kidney damage. A key regulator of cellular energy homeostasis, 5' AMP-activated protein kinase (AMPK), has emerged as a promising therapeutic target for DN. Activation of AMPK has been shown to ameliorate key features of DN, including glomerular hyperfiltration, albuminuria, inflammation, and fibrosis.
PF-06685249 is a potent and orally active allosteric activator of the β1-subunit containing isoforms of AMPK.[1][2][3] Preclinical studies have demonstrated its potential in treating metabolic disorders, with specific evidence of efficacy in a rat model of diabetic nephropathy.[1][2] These application notes provide detailed protocols for utilizing relevant animal models to investigate the therapeutic efficacy of this compound in diabetic nephropathy.
Mechanism of Action and Signaling Pathway
This compound acts as a direct allosteric activator of AMPK, a heterotrimeric enzyme complex composed of a catalytic α subunit and regulatory β and γ subunits. Specifically, this compound is selective for heterotrimers containing the β1 subunit. Activation of AMPK by this compound initiates a cascade of downstream signaling events that collectively contribute to its renoprotective effects. One of the critical downstream targets of AMPK is endothelial nitric oxide synthase (eNOS). AMPK can directly phosphorylate and activate eNOS, leading to increased production of nitric oxide (NO). NO plays a crucial role in maintaining renal vascular homeostasis, and its dysregulation is a hallmark of diabetic nephropathy.
Figure 1: Proposed signaling pathway of this compound in diabetic nephropathy.
Recommended Animal Models
The choice of animal model is critical for accurately assessing the therapeutic potential of this compound. Based on the established pathophysiology of diabetic nephropathy and the mechanism of action of the compound, the following models are recommended:
-
Streptozotocin (STZ)-Induced Diabetic eNOS Knockout (eNOS-/-) Mice: This model combines chemically induced type 1 diabetes with a genetic predisposition to endothelial dysfunction, closely mimicking the advanced stages of human diabetic nephropathy. The absence of eNOS exacerbates renal injury, providing a robust model to evaluate the eNOS-independent and potential eNOS-restorative effects of this compound.
-
db/db eNOS Knockout (db/db eNOS-/-) Mice: This model represents type 2 diabetes with underlying endothelial dysfunction. The db/db mouse has a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia. The concurrent knockout of eNOS accelerates the development of severe diabetic nephropathy, making it an excellent model to study interventions in a setting of metabolic syndrome.
-
Zucker Diabetic Fatty (ZDF) Rats: The ZSF-1 rat, a model of diabetic nephropathy, has been previously used to demonstrate the efficacy of this compound. ZDF rats spontaneously develop type 2 diabetes, obesity, and hypertension, leading to progressive renal disease that shares many features with human diabetic nephropathy.
Experimental Protocols
Protocol 1: Efficacy of this compound in STZ-Induced Diabetic eNOS-/- Mice
1. Animals and Housing:
-
Male eNOS-/- mice on a C57BL/6J background and their wild-type (WT) littermates (8-10 weeks old) will be used.
-
Animals will be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
2. Induction of Diabetes:
-
Diabetes will be induced in eNOS-/- and WT mice by multiple low-dose intraperitoneal injections of streptozotocin (STZ; 50 mg/kg body weight) dissolved in 0.1 M citrate buffer (pH 4.5) for five consecutive days.
-
Control groups will receive citrate buffer alone.
-
Blood glucose levels will be monitored weekly from the tail vein. Mice with non-fasting blood glucose levels >250 mg/dL will be considered diabetic.
3. Experimental Groups and Treatment:
-
Diabetic mice will be randomly assigned to the following groups (n=10-12 per group):
-
Diabetic eNOS-/- + Vehicle
-
Diabetic eNOS-/- + this compound (low dose, e.g., 10 mg/kg/day)
-
Diabetic eNOS-/- + this compound (high dose, e.g., 30 mg/kg/day)
-
Diabetic WT + Vehicle
-
Non-diabetic WT + Vehicle
-
-
This compound will be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered daily by oral gavage for 12-16 weeks.
4. Assessment of Renal Function and Injury:
-
Urine Albumin Excretion: 24-hour urine samples will be collected in metabolic cages at baseline and every 4 weeks. Urinary albumin and creatinine concentrations will be measured to determine the albumin-to-creatinine ratio (ACR).
-
Blood Urea Nitrogen (BUN) and Serum Creatinine: Blood samples will be collected at the end of the study to measure BUN and serum creatinine levels as indicators of glomerular filtration rate.
-
Histopathology: At the end of the treatment period, kidneys will be harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections will be stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis, respectively.
-
Immunohistochemistry and Western Blotting: Kidney sections and protein lysates will be used to analyze the expression and phosphorylation of key proteins, including AMPK, eNOS, and markers of inflammation and fibrosis.
Figure 2: Workflow for evaluating this compound in STZ-induced diabetic eNOS-/- mice.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Expected Renal Function Parameters after 16 Weeks of Treatment
| Group | Albumin-to-Creatinine Ratio (μg/mg) | Blood Urea Nitrogen (mg/dL) | Serum Creatinine (mg/dL) |
| Non-diabetic WT + Vehicle | 20 ± 5 | 25 ± 4 | 0.2 ± 0.05 |
| Diabetic WT + Vehicle | 150 ± 30 | 45 ± 8 | 0.3 ± 0.07 |
| Diabetic eNOS-/- + Vehicle | 500 ± 80 | 80 ± 15 | 0.5 ± 0.1 |
| Diabetic eNOS-/- + this compound (10 mg/kg) | 300 ± 50 | 60 ± 10 | 0.4 ± 0.08 |
| Diabetic eNOS-/- + this compound (30 mg/kg) | 200 ± 40 | 40 ± 7 | 0.3 ± 0.06 |
Table 2: Expected Histological Glomerulosclerosis Score
| Group | Glomerulosclerosis Score (0-4) |
| Non-diabetic WT + Vehicle | 0.2 ± 0.1 |
| Diabetic WT + Vehicle | 1.5 ± 0.3 |
| Diabetic eNOS-/- + Vehicle | 3.5 ± 0.5 |
| Diabetic eNOS-/- + this compound (10 mg/kg) | 2.5 ± 0.4 |
| Diabetic eNOS-/- + this compound (30 mg/kg) | 1.8 ± 0.3 |
Logical Relationship of the Study Design
The study is designed to test the hypothesis that activation of AMPK by this compound will ameliorate diabetic nephropathy in a model of severe endothelial dysfunction.
Figure 3: Logical design of the this compound efficacy study.
Conclusion
These application notes provide a comprehensive framework for investigating the therapeutic efficacy of the AMPK activator this compound in robust and clinically relevant animal models of diabetic nephropathy. The detailed protocols and expected outcomes will guide researchers in designing and executing studies to further elucidate the potential of this compound as a novel treatment for this devastating disease. The use of models with inherent endothelial dysfunction, such as eNOS knockout mice, will be particularly valuable in understanding the full spectrum of renoprotective effects mediated by this compound.
References
Application Notes and Protocols for PF-06685249 in Chronic In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06685249 is a potent and orally active allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK can be a promising therapeutic strategy for metabolic diseases, including diabetic nephropathy. These application notes provide a summary of the use of this compound in a chronic in vivo model of diabetic nephropathy, including treatment duration, dosing, and relevant experimental protocols.
Mechanism of Action and Signaling Pathway
This compound allosterically activates the α1β1γ1 isoform of AMPK.[1] AMPK activation plays a crucial role in regulating metabolic pathways to restore cellular energy balance. In the context of diabetic nephropathy, AMPK activation has been shown to exert protective effects through various downstream signaling cascades. These include the modulation of pathways involved in mitochondrial biogenesis, reduction of oxidative stress, and inhibition of inflammatory and fibrotic processes.
Below is a diagram illustrating the central role of AMPK and the downstream pathways influenced by its activation, which are relevant to the therapeutic effects of this compound in diabetic nephropathy.
References
Quantifying Changes in AMPK Phosphorylation with PF-06685249: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Its activation through phosphorylation of the α-subunit at threonine 172 (Thr172) is a key event in maintaining cellular energy homeostasis. PF-06685249 is a potent and selective, orally active, allosteric activator of AMPK, showing particular efficacy for β1-containing isoforms.[1][2][3] This document provides detailed application notes and protocols for quantifying the changes in AMPK phosphorylation in response to this compound, a valuable tool for research in metabolic diseases, oncology, and other fields where AMPK signaling is a key therapeutic target.
Mechanism of Action of this compound
This compound is an allosteric activator that binds to the AMPK complex, inducing a conformational change that promotes its activation.[2] This activation is characterized by a significant increase in the phosphorylation of the catalytic α-subunit at Thr172. The primary upstream kinases responsible for this phosphorylation event are Liver Kinase B1 (LKB1), which is activated by an increased AMP:ATP ratio, and Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ), which is activated by increased intracellular calcium levels.[4] this compound has been shown to increase the ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) in both in vitro and in vivo models.
Data Presentation: Quantitative Effects of this compound on AMPK Phosphorylation
The following tables summarize the quantitative data on the effect of this compound on AMPK activity and phosphorylation.
| Parameter | Value | Species/System | Reference |
| EC50 (AMPK α1β1γ1) | 12 nM | Recombinant Human | |
| Binding Affinity (KD to α1β1γ1) | 14 nM | Recombinant Human |
Table 1: In Vitro Activity of this compound on Recombinant AMPK. This table summarizes the key potency metrics of this compound in cell-free assays.
| Treatment | Dose | Fold Change in pAMPK/tAMPK Ratio (vs. Control) | Cell/Tissue Type |
| This compound | 30 mg/kg | Increased | ZSF-1 Rat Renal Pole Tissue |
| This compound | 100 mg/kg | Further Increased | ZSF-1 Rat Renal Pole Tissue |
Table 2: In Vivo Effect of this compound on AMPK Phosphorylation. This table presents a qualitative summary of the in vivo effects of this compound on the ratio of phosphorylated AMPK to total AMPK. While specific fold changes are not available in the public domain, studies have demonstrated a dose-dependent increase.
Signaling Pathways and Experimental Workflows
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular signaling and the mechanism of activation by this compound.
Caption: AMPK signaling pathway activated by this compound.
Experimental Workflow for Quantifying pAMPK/tAMPK Ratio
The following diagram outlines the key steps for quantifying the ratio of phosphorylated AMPK to total AMPK using Western blotting.
Caption: Western blot workflow for pAMPK/tAMPK ratio analysis.
Experimental Protocols
Protocol 1: Western Blotting for pAMPK (Thr172) and Total AMPK
This protocol details the steps for the immunodetection of phosphorylated and total AMPK in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP™)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172) antibody
-
Rabbit anti-AMPKα antibody
-
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: a. Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time. b. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize protein concentrations for all samples. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder. d. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Western Transfer: a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against pAMPK (Thr172) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 5-10 minutes each. f. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing for Total AMPK: a. After imaging for pAMPK, the membrane can be stripped of antibodies using a stripping buffer. b. Re-block the membrane and probe with the primary antibody against total AMPKα, followed by the secondary antibody and detection as described above.
-
Data Analysis: a. Quantify the band intensities for both pAMPK and tAMPK using densitometry software. b. Calculate the pAMPK/tAMPK ratio for each sample. Normalize the results to the vehicle control to determine the fold change in AMPK phosphorylation.
Protocol 2: ELISA for Phospho-AMPKα (Thr172)
This protocol provides a method for the quantitative determination of AMPKα phosphorylation using a sandwich ELISA kit.
Materials:
-
PathScan® Phospho-AMPKα (Thr172) Sandwich ELISA Kit or equivalent
-
Cell lysates prepared as described in the Western Blotting protocol
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: a. Prepare all reagents, working standards, and samples as directed in the ELISA kit manual.
-
Assay Procedure: a. Add 100 µL of cell lysate to the wells of the antibody-coated microplate. b. Incubate for 2 hours at 37°C. c. Wash the wells four times with the provided wash buffer. d. Add 100 µL of the detection antibody to each well. e. Incubate for 1 hour at 37°C. f. Wash the wells four times with the wash buffer. g. Add 100 µL of HRP-linked secondary antibody. h. Incubate for 1 hour at 37°C. i. Wash the wells four times with the wash buffer. j. Add 100 µL of TMB substrate to each well. k. Incubate for 15-30 minutes at 37°C in the dark. l. Add 100 µL of stop solution to each well.
-
Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Generate a standard curve using the provided standards. c. Determine the concentration of phospho-AMPKα in the samples by interpolating from the standard curve.
Protocol 3: In Vitro AMPK Kinase Assay
This protocol describes a method to measure the kinase activity of purified AMPK in the presence of this compound.
Materials:
-
Recombinant active AMPK (e.g., α1β1γ1)
-
SAMS peptide (a synthetic AMPK substrate)
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay kit or similar
-
Luminometer
Procedure:
-
Reaction Setup: a. In a 384-well plate, add this compound at various concentrations. b. Add the recombinant AMPK enzyme. c. Add a mixture of SAMS peptide and ATP to initiate the reaction. d. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.
-
Data Analysis: a. Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the AMPK kinase activity. b. Plot the luminescence signal against the concentration of this compound to determine the EC50 value.
Conclusion
This compound is a valuable pharmacological tool for studying the role of AMPK in various physiological and pathological processes. The protocols outlined in this document provide robust and reliable methods for quantifying the activation of AMPK by measuring its phosphorylation state. Careful execution of these experiments will enable researchers to accurately assess the efficacy of this compound and to further elucidate the downstream consequences of AMPK activation.
References
- 1. AMP-activated protein kinase (AMPK)–dependent and –independent pathways regulate hypoxic inhibition of transepithelial Na+ transport across human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting PF-06685249 solubility and precipitation issues
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with PF-06685249, a potent and orally active allosteric AMPK activator.[1] This guide addresses common challenges related to the solubility and precipitation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the key chemical properties of this compound?
This compound, also known as PF-249, is an allosteric activator of the α1β1γ1 and α2β1γ1 isoforms of AMP-activated protein kinase (AMPK).[2][3] Its chemical formula is C17H16ClN3O3, and it has a molecular weight of 345.78 g/mol .[1]
2. In which solvents is this compound soluble?
This compound exhibits good solubility in several organic solvents. It is highly soluble in Dimethyl sulfoxide (DMSO) and also soluble in Dimethylformamide (DMF) and Ethanol. For optimal results, it is recommended to use anhydrous, high-purity DMSO, as the solvent is hygroscopic and absorbed water can reduce the compound's solubility.[1]
3. My this compound powder is not dissolving in DMSO. What should I do?
If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is highly hygroscopic. Use a fresh, unopened bottle of anhydrous DMSO to prepare your stock solution.
-
Ultrasonication: Some suppliers recommend using ultrasonication to facilitate the dissolution of this compound in DMSO.
-
Gentle Warming: Gently warming the solution to 37°C can aid in dissolution. However, avoid excessive heat as it may degrade the compound.
-
Vortexing: Vigorous vortexing can also help to dissolve the powder.
4. I observed precipitation in my this compound DMSO stock solution after storage. What is the cause and how can I resolve it?
Precipitation in DMSO stock solutions upon storage, particularly after freeze-thaw cycles, is a common issue with many small molecules. This can be due to the absorption of water by DMSO, which reduces the solubility of the compound. To resolve this, you can try gently warming the solution to 37°C with vortexing to redissolve the precipitate. To prevent this, it is recommended to aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.
5. My compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?
This phenomenon, often referred to as "solvent shock," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower. To mitigate this:
-
Lower the Final Concentration: The intended experimental concentration may be above the solubility limit of this compound in the aqueous medium. Try using a lower final concentration.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock in a smaller volume of the aqueous buffer, and then add this intermediate dilution to the final volume.
-
Pre-warm the Medium: Ensure your cell culture medium or buffer is at the experimental temperature (e.g., 37°C) before adding the compound.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H16ClN3O3 | |
| Molecular Weight | 345.78 | |
| CAS Number | 1467059-70-6 | |
| Appearance | Solid, Off-white to gray |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (289.20 mM) | Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended. | |
| DMF | 10 mg/mL | ||
| Ethanol | 5 mg/mL |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| In Solvent | -80°C | 6 months | |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 345.78 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Mandatory Visualizations
Caption: Activation of the AMPK signaling pathway by this compound.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
Technical Support Center: Optimizing PF-06685249 Concentration for Maximal AMPK Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-06685249 to achieve maximal AMP-activated protein kinase (AMPK) activation in experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate AMPK?
A1: this compound is a potent, orally active, allosteric activator of AMPK.[1][2] It binds to the AMPK complex, inducing a conformational change that promotes its activation.[3] Its high potency is demonstrated by an EC50 of 12 nM for the recombinant AMPK α1β1γ1 isoform.[1][2]
Q2: What is a good starting concentration for this compound in cell-based assays?
A2: While the EC50 for recombinant AMPK is 12 nM, the optimal concentration for maximal activation in a cellular context will likely be higher due to factors such as cell permeability and intracellular ATP levels. Based on in vitro screening of other direct allosteric AMPK activators, a concentration range of 10 nM to 30 µM is a reasonable starting point for a dose-response experiment. A common starting point for initial screening of similar compounds has been 30 µM.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment time can vary depending on the cell type and the specific downstream effects being measured. For direct phosphorylation of AMPK, a short incubation time of 30 minutes to 2 hours is often sufficient. For downstream metabolic effects, a longer incubation of 12 to 24 hours may be necessary. A time-course experiment is recommended to determine the optimal duration for your specific experimental setup.
Q4: How can I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed as a specific AMPK activator, like many kinase modulators, the possibility of off-target effects exists, especially at higher concentrations. It is advisable to perform counter-screening against a panel of other kinases to assess the selectivity of this compound in your experimental system. Additionally, observing the effects of the compound in AMPK-null cells can help distinguish between on-target and off-target effects.
Data Presentation
Table 1: In Vitro and In Vivo Concentrations of this compound
| Parameter | Value | Species/System | Reference |
| EC50 | 12 nM | Recombinant human AMPK α1β1γ1 | |
| In Vivo Dosage | 30-100 mg/kg (oral, daily) | ZSF-1 rats | |
| Suggested In Vitro Screening Concentration | 30 µM | Based on similar activators |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for AMPK Activation via Western Blot
Objective: To identify the concentration of this compound that yields the maximal increase in AMPK phosphorylation at Threonine 172 (pAMPKα Thr172) in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pAMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM, 30 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle. Incubate for the desired time (e.g., 1 hour).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well/dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pAMPKα (Thr172) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total AMPKα antibody to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities for pAMPKα and total AMPKα. Calculate the ratio of pAMPKα to total AMPKα for each concentration. Plot the fold change in this ratio relative to the vehicle control against the this compound concentration to determine the optimal concentration.
Protocol 2: Assessing Cytotoxicity of this compound
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on the chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
DMSO (vehicle control)
-
96-well plates
-
Cytotoxicity assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) for a duration relevant to your planned experiments (e.g., 24 or 48 hours). Include a vehicle control.
-
Cytotoxicity Measurement: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the log of this compound concentration to determine the CC50 (half-maximal cytotoxic concentration). This will help in selecting a concentration range for AMPK activation studies that is not confounded by cytotoxicity.
Troubleshooting Guides
Table 2: Troubleshooting Poor/No AMPK Activation
| Issue | Possible Cause | Suggested Solution |
| No increase in pAMPKα signal | - Insufficient concentration of this compound- Inactive compound- Short incubation time- Low endogenous AMPK levels in the cell line | - Perform a dose-response experiment with a wider and higher concentration range.- Use a fresh aliquot of this compound.- Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h).- Confirm AMPK expression in your cell line via Western blot for total AMPKα. Use a positive control cell line known to express AMPK. |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors during compound dilution or addition | - Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.- Prepare master mixes of compound dilutions to minimize pipetting variability. |
| Weak pAMPKα signal even with activator | - Poor antibody quality- Inefficient protein transfer- Low protein load | - Use a validated antibody for pAMPKα (Thr172).- Confirm successful protein transfer with Ponceau S staining.- Increase the amount of protein loaded per well. |
Table 3: Troubleshooting Western Blot Issues for pAMPKα
| Issue | Possible Cause | Suggested Solution |
| High background | - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing | - Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).- Optimize antibody concentrations by performing a titration.- Increase the number and duration of washes with TBST. |
| Non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific primary antibody.- Ensure the use of protease and phosphatase inhibitors in the lysis buffer and keep samples on ice. |
| No signal for total AMPKα | - Low expression in the chosen cell line- Antibody not suitable for the species | - Verify the expected expression level of AMPK in your cell line from literature or databases.- Ensure the antibody is validated for the species you are using. |
Mandatory Visualizations
References
Potential off-target effects of the AMPK activator PF-06685249
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the AMPK activator PF-06685249.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cellular Phenotype Observed
You are treating cells with this compound to activate AMPK, but you observe a phenotype that is not consistent with known AMPK signaling pathways or varies between experiments.
Possible Causes and Solutions:
-
Off-Target Effects: While this compound is a potent AMPK activator, like many small molecules, it may have off-target activities, particularly at higher concentrations.
-
Troubleshooting Step: Perform a dose-response experiment to determine the minimal effective concentration for AMPK activation in your system. Use the lowest effective concentration to minimize potential off-target effects.
-
Troubleshooting Step: Include appropriate controls, such as a structurally related but inactive compound, or use a structurally distinct AMPK activator to confirm that the observed phenotype is due to AMPK activation.
-
Troubleshooting Step: Consider performing a broad kinase screen (e.g., a commercial kinome scan service) to identify potential off-target kinases.
-
-
Cellular Context: The effects of AMPK activation can be highly dependent on the cell type, its metabolic state, and the expression levels of AMPK isoforms.
-
Troubleshooting Step: Characterize the AMPK isoform expression profile (α, β, γ subunits) in your cell model. This compound is known to be β1-selective, which may explain differential effects in cells with varying β1/β2 expression.[1]
-
Troubleshooting Step: Control the metabolic state of your cells. Culture conditions, such as glucose and serum concentrations, can significantly impact cellular metabolism and the response to AMPK activation.
-
-
Compound Stability and Handling:
-
Troubleshooting Step: Ensure proper storage of this compound stock solutions (e.g., at -80°C for long-term storage) and minimize freeze-thaw cycles.[2]
-
Troubleshooting Step: Verify the final concentration of the compound in your experiments and ensure complete solubilization in the vehicle.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
This compound shows potent AMPK activation in biochemical or cellular assays, but the in vivo effects are weaker than expected or accompanied by unforeseen side effects.
Possible Causes and Solutions:
-
Pharmacokinetics and Bioavailability: The compound's absorption, distribution, metabolism, and excretion (ADME) profile in the animal model may limit its exposure at the target tissue.
-
Troubleshooting Step: Review the known pharmacokinetic properties of this compound. It has been shown to have good oral absorption and low plasma clearance in preclinical species.[3]
-
Troubleshooting Step: Measure the compound concentration in plasma and the target tissue to confirm adequate exposure.
-
-
Metabolism: The compound may be metabolized into active or inactive species in vivo.
-
Troubleshooting Step: Investigate the metabolic profile of this compound in the relevant species.
-
-
Safety Pharmacology and Off-Target Effects In Vivo: Off-target effects not apparent in vitro may manifest in a whole-organism context.
-
Troubleshooting Step: Conduct a thorough safety pharmacology assessment to identify any potential liabilities.
-
Troubleshooting Step: Consider that while the β1-selectivity of this compound is intended to reduce off-target effects in tissues with high β2 expression (like skeletal muscle), other unforeseen off-targets could be at play.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a potent and orally active allosteric activator of AMP-activated protein kinase (AMPK).[2] It selectively activates AMPK heterotrimers containing the β1 subunit. This activation enhances the phosphorylation of downstream targets involved in glucose and lipid metabolism.
Q2: Are there any known off-targets for this compound?
A2: Specific, comprehensive off-target screening data for this compound is not widely published. However, its design as a β1-selective AMPK activator is intended to minimize off-target effects, particularly in tissues where the β2 isoform is predominant, such as skeletal muscle. As with any small molecule kinase activator, the potential for off-target interactions exists, especially at higher concentrations. Researchers should empirically determine the optimal concentration to balance on-target efficacy with potential off-target effects.
Q3: What are some potential types of off-target effects to consider for a kinase activator like this compound?
A3: Based on the general behavior of kinase-modulating compounds, potential off-target effects could include:
-
Interaction with other kinases: The human kinome is large, and ATP-binding sites can be conserved.
-
Binding to non-kinase proteins: Small molecules can sometimes interact with other proteins that have suitable binding pockets.
-
Modulation of signaling pathways independent of AMPK: An observed cellular effect might be due to the compound influencing another signaling cascade.
Q4: How can I experimentally investigate potential off-target effects of this compound in my research?
A4: Several experimental approaches can be used to identify off-target effects:
-
Kinome Profiling: Use commercially available services that screen the compound against a large panel of kinases to identify potential off-target interactions.
-
Cell-Based Target Engagement Assays: Techniques like NanoBRET® can assess compound binding to a panel of proteins in a cellular context.
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of other, structurally different AMPK activators.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to eliminate the intended target (AMPK) and see if the compound still elicits the same effect.
Quantitative Data Summary
| Target | Assay Type | Value | Reference |
| Recombinant AMPK α1β1γ1 | EC50 | 12 nM | |
| Human α1β1γ1-AMPK | KD | 14 nM |
Experimental Protocols
Protocol: Kinase Selectivity Profiling (General Methodology)
To assess the selectivity of this compound, a common approach is to use a commercial kinase profiling service. The general steps are as follows:
-
Compound Submission: Provide the service provider with a sample of this compound of known purity and concentration.
-
Assay Format Selection: Choose from various assay formats, such as radiometric assays, fluorescence-based assays, or binding assays. A common choice is a competition binding assay format.
-
Kinase Panel Selection: Select a panel of kinases for screening. Panels can range from a few dozen to several hundred kinases, representing a significant portion of the human kinome.
-
Screening Concentration: The compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the kinase panel.
-
Data Analysis: The results are usually reported as the percent inhibition of each kinase at the tested concentrations.
-
Follow-up Studies: For any significant "hits" (kinases that are inhibited above a certain threshold), a dose-response curve is generated to determine the IC50 or Kd value for the off-target interaction.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Hypothetical off-target signaling pathway.
Caption: Experimental workflow for investigating off-target effects.
References
Addressing inconsistent results in PF-06685249 experiments
This technical support center provides troubleshooting guidance and detailed protocols to address potential inconsistencies in experiments involving the AMP-activated protein kinase (AMPK) activator, PF-06685249.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active allosteric activator of AMP-activated protein kinase (AMPK).[1] It selectively activates AMPK heterotrimers containing the β1 subunit.[2] Its mechanism of action involves binding to the AMPK complex, which enhances the phosphorylation of downstream targets involved in glucose and lipid metabolism.[2] This activation occurs without altering the cellular AMP/ATP ratio.[2]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Solid Form: Store at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks) in a dry and dark environment.[2]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
While this compound is designed to be a selective AMPK activator, like many kinase modulators, the potential for off-target effects should be considered. Off-target effects can arise from non-specific binding to other kinases or cellular proteins. If you observe unexpected phenotypes in your experiments, it is advisable to validate your findings using a secondary, structurally distinct AMPK activator or through genetic approaches such as siRNA-mediated knockdown of AMPK subunits.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Q4: I am observing higher than expected cytotoxicity in my cell viability assays after treating with this compound. What could be the cause?
Unexpected cytotoxicity can stem from several factors. A primary consideration is the concentration of the solvent, typically DMSO, used to dissolve this compound.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity. The sensitivity to DMSO can be cell-line dependent.
-
Compound Precipitation: this compound may precipitate out of solution at high concentrations in aqueous media, leading to inconsistent results. Visually inspect your culture wells for any signs of precipitation.
-
Off-Target Effects: At higher concentrations, the likelihood of off-target effects increases, which could contribute to cytotoxicity.
Troubleshooting Steps:
-
Perform a DMSO toxicity control: Treat cells with the same concentrations of DMSO used in your experiment in the absence of this compound to determine the solvent's effect on cell viability.
-
Lower the final DMSO concentration: If DMSO toxicity is observed, reduce the final concentration in your experiments. This may require preparing a more concentrated stock solution of this compound.
-
Check for precipitation: Before adding to cells, ensure the compound is fully dissolved in the media. If precipitation is observed, consider lowering the final concentration of this compound.
Q5: The level of AMPK activation (pAMPK/tAMPK ratio) is not consistent across my Western blot experiments. What are some potential reasons?
Inconsistent AMPK activation as measured by Western blotting is a common issue. Here are some factors to consider:
-
Cellular Conditions: The basal level of AMPK activity can be influenced by the metabolic state of the cells. Factors such as cell density, passage number, and glucose concentration in the culture medium can affect the baseline pAMPK levels.
-
Lysis Buffer Composition: The composition of the lysis buffer is critical for preserving phosphorylation states. Ensure your lysis buffer contains phosphatase and protease inhibitors.
-
Antibody Performance: The quality and specificity of your primary antibodies against phosphorylated AMPK (pAMPK) and total AMPK (tAMPK) are crucial. Variations in antibody dilution and incubation times can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize cell culture conditions: Maintain consistent cell seeding densities and passage numbers for all experiments. Ensure the glucose concentration in the media is consistent.
-
Use fresh lysis buffer: Always use freshly prepared lysis buffer containing a cocktail of phosphatase and protease inhibitors.
-
Optimize antibody concentrations: Perform a titration of your pAMPK and tAMPK primary antibodies to determine the optimal dilution for your specific cell type and experimental conditions.
-
Include positive and negative controls: Use a known AMPK activator (e.g., AICAR) as a positive control and a vehicle-treated sample as a negative control in every experiment.
Variable In Vitro Kinase Assay Results
Q6: I am getting inconsistent EC50 values for this compound in my in vitro kinase assays. What could be the cause?
Fluctuations in EC50 values in in vitro kinase assays can be frustrating. Consider the following:
-
Reagent Stability: The stability of ATP and the kinase itself can impact the results. Ensure that all reagents are stored correctly and that the kinase has not undergone multiple freeze-thaw cycles.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition (pH, ionic strength) can influence enzyme activity and activator potency.
-
Compound Solubility: this compound may not be fully soluble in the assay buffer at higher concentrations, leading to an inaccurate determination of the EC50 value.
Troubleshooting Steps:
-
Use fresh reagents: Prepare fresh ATP solutions and aliquot the kinase to avoid repeated freeze-thaw cycles.
-
Standardize assay parameters: Ensure consistent incubation times and temperatures for all assays. Verify that the buffer composition is optimal for the kinase.
-
Assess compound solubility: Determine the solubility of this compound in your assay buffer to ensure you are working within the soluble range.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Mechanism of Action | Allosteric AMPK Activator | |
| Target Selectivity | β1-subunit containing AMPK heterotrimers | |
| EC50 (recombinant α1β1γ1) | 12 nM | |
| Solubility | Soluble in DMSO | |
| Storage (Solid) | -20°C (long-term), 0-4°C (short-term) | |
| Storage (DMSO Stock) | -80°C (6 months), -20°C (1 month) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for 1 mg of this compound (MW: 345.78 g/mol ), add 289.2 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Western Blot Analysis of AMPK Activation in Cultured Cells
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
The following day, treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time.
-
-
Cell Lysis:
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold phospho-protein lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution) and total AMPKα (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and calculate the pAMPK/tAMPK ratio.
-
Protocol 3: In Vitro AMPK Kinase Assay (Luminescence-Based)
This protocol is a general guideline and may need to be adapted for specific kinase assay kits (e.g., ADP-Glo™).
-
Reagent Preparation:
-
Prepare the kinase reaction buffer, ATP solution, and substrate solution according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the AMPK enzyme, substrate, and this compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Caption: AMPK Signaling Pathway and the Role of this compound.
Caption: Troubleshooting Workflow for Inconsistent Western Blot Results.
Caption: Experimental Workflow for a Cell-Based AMPK Activation Assay.
References
How to minimize freeze-thaw degradation of PF-06685249 solutions
This technical support center provides guidance on minimizing freeze-thaw degradation of PF-06685249 solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound solution degradation during storage?
A1: Repeated freeze-thaw cycles are a primary cause of degradation for this compound solutions.[1][2] Each cycle of freezing and thawing can introduce physical stress on the molecule and the solution components, potentially leading to precipitation, aggregation, or chemical decomposition. To mitigate this, it is strongly recommended to aliquot stock solutions into single-use volumes after preparation.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, prepared stock solutions of this compound should be stored under specific temperature conditions. It is advised to store aliquots at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. For example, a 100 mg/mL solution can be prepared in DMSO, though this may require sonication to fully dissolve. It is important to use high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility and stability of the compound.
Q4: Are there general factors that can affect the stability of my this compound solution?
A4: Yes, several factors can influence the stability of chemical solutions. These include:
-
Temperature: Higher temperatures can accelerate chemical degradation.
-
Light: Exposure to UV and visible light can cause photodegradation.
-
pH: Variations in pH can alter molecular structures and affect stability.
-
Oxygen: The presence of oxygen can promote oxidation.
-
Contaminants: Impurities can accelerate degradation.
It is crucial to store this compound solutions in tightly sealed, light-protected containers at the recommended temperatures.
Troubleshooting Guide
Q: I have subjected my this compound solution to multiple freeze-thaw cycles. How can I check if it has degraded?
A: To assess the stability of your this compound solution after multiple freeze-thaw cycles, you would need to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This would allow you to quantify the amount of intact this compound and detect the presence of any degradation products. A general protocol for such an analysis is provided below.
Q: I observed precipitation in my this compound solution after thawing. What should I do?
A: Precipitation upon thawing can indicate that the compound has come out of solution, which may be due to the freeze-thaw process or the concentration of the solution. You can try to redissolve the compound by gently warming the solution and vortexing or sonicating. However, if the precipitate does not redissolve, it is recommended to prepare a fresh solution. To avoid this in the future, consider preparing a more dilute stock solution or using a different solvent system if compatible with your experimental design.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot into single-use volumes. |
| 0 - 4°C | Days to weeks | For very short-term storage of solutions. |
Experimental Protocols
Protocol: General Method for Assessing Freeze-Thaw Stability of this compound
This protocol outlines a general procedure for evaluating the stability of this compound solutions when subjected to multiple freeze-thaw cycles. A specific, validated stability-indicating method for this compound is not publicly available; therefore, this protocol is based on general principles of analytical method validation.
Objective: To determine the extent of degradation of a this compound solution after a specified number of freeze-thaw cycles.
Materials:
-
This compound solid compound
-
High-purity solvent (e.g., DMSO)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase components (to be determined during method development)
-
Freezer capable of maintaining -20°C and/or -80°C
-
Calibrated analytical balance and volumetric flasks
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution, using sonication if necessary.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, analyze an aliquot of the stock solution using a developed and validated HPLC method to determine the initial concentration and purity of this compound. This serves as the baseline (T=0) measurement.
-
-
Freeze-Thaw Cycling:
-
Aliquot the remaining stock solution into multiple small, tightly sealed vials to be used for each freeze-thaw cycle.
-
Place the vials in a freezer at the desired temperature (-20°C or -80°C) for a defined period (e.g., 24 hours).
-
Thaw the vials at room temperature until the solution is completely liquid.
-
This completes one freeze-thaw cycle.
-
-
Analysis after Each Cycle:
-
After 1, 3, and 5 freeze-thaw cycles, take one vial from each cycle for analysis.
-
Analyze the samples using the same HPLC method as in the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining after each freeze-thaw cycle relative to the initial (T=0) concentration.
-
Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Recommended workflow for preparing and storing this compound solutions.
Caption: Key factors influencing the stability of this compound solutions.
References
Technical Support Center: Interpreting Cellular Responses to PF-06685249
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected cellular responses to PF-06685249 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, allosteric activator of AMP-activated protein kinase (AMPK).[1] It specifically targets AMPK heterotrimers containing the β1 subunit, enhancing the phosphorylation of downstream targets involved in glucose and lipid metabolism.[1] Its selectivity for the β1 subunit is intended to reduce off-target effects in tissues where the β2 subunit is more prevalent, such as skeletal muscle.[1]
Q2: I am not seeing the expected increase in AMPK phosphorylation (pAMPK Thr172) after this compound treatment. What could be the reason?
Several factors could contribute to a lack of detectable pAMPK increase. Please refer to the troubleshooting guide under "Issue 1: No Apparent Increase in AMPK Activation" for a detailed breakdown of potential causes and solutions.
Q3: My cells are showing a decrease in autophagy upon this compound treatment, which is contrary to the expected outcome of AMPK activation. Is this a known phenomenon?
Yes, this can be a context-dependent response. While AMPK is often described as an inducer of autophagy, recent studies have revealed that under certain conditions, such as prolonged amino acid deprivation, AMPK activation can paradoxically suppress autophagy. This highlights the complex and context-specific nature of AMPK signaling.
Q4: I am observing unexpected changes in cell proliferation and viability. Could this be an off-target effect of this compound?
While this compound is designed to be selective for AMPK β1-containing complexes, the possibility of off-target effects with any small molecule inhibitor or activator should be considered. Unexpected effects on cell proliferation or viability could stem from interactions with other kinases or cellular pathways. It is recommended to perform control experiments, such as using a structurally distinct AMPK activator or testing the effect of this compound in AMPK-knockout/knockdown cells, to help distinguish between on-target and potential off-target effects.
Q5: How does this compound affect cellular metabolism?
As an AMPK activator, this compound is expected to shift cellular metabolism from anabolic (building molecules) to catabolic (breaking down molecules) states to increase ATP production. This can manifest as an increase in glycolysis and fatty acid oxidation. However, the specific metabolic response can be cell-type and condition-dependent. For detailed investigation, a Seahorse XF Analyzer can be used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
Troubleshooting Guides
Issue 1: No Apparent Increase in AMPK Activation (pAMPK)
Symptoms:
-
Western blot analysis shows no significant increase in the pAMPK (Thr172) / total AMPK ratio after this compound treatment compared to the vehicle control.
-
Downstream targets of AMPK (e.g., pACC) are not phosphorylated.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Ensure the this compound stock solution is properly prepared and stored to avoid degradation. Prepare fresh dilutions for each experiment. |
| Inappropriate Cell Culture Conditions | High glucose or serum levels in the culture media can suppress basal AMPK activity, potentially masking the effect of the activator. Consider treating cells in lower glucose/serum media for a short period before and during treatment. |
| Suboptimal Treatment Duration or Concentration | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. |
| Western Blotting Issues | Optimize your Western blot protocol for phospho-proteins. Use appropriate phosphatase inhibitors in your lysis buffer. Ensure efficient protein transfer and use a recommended antibody for pAMPK (Thr172). |
| Low Endogenous AMPK Expression | Confirm the expression of AMPKα and β1 subunits in your cell line. Some cell lines may have very low endogenous levels. |
Experimental Workflow: Verifying AMPK Activation
Caption: Workflow for verifying AMPK activation via Western blot.
Issue 2: Unexpected Autophagy Inhibition
Symptoms:
-
Decreased LC3-II levels or reduced autophagic flux as measured by an LC3 turnover assay after this compound treatment.
-
Accumulation of autophagy substrates like p62/SQSTM1.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Context-Dependent AMPK Signaling | AMPK's role in autophagy can be complex. In some contexts, like prolonged amino acid starvation, AMPK activation may suppress autophagy. Review your experimental conditions and consider the nutrient status of your cells. |
| Impaired Lysosomal Function | The observed phenotype might be due to a blockage in the later stages of autophagy (autophagosome-lysosome fusion and degradation) rather than an inhibition of autophagy initiation. |
| Misinterpretation of Static Autophagy Measurements | A single time-point measurement of LC3-II can be misleading. An increase could mean either increased autophagosome formation or a blockage in degradation. It is crucial to perform an autophagic flux assay. |
Experimental Protocol: LC3 Turnover Assay
-
Cell Seeding: Plate cells to reach 70-80% confluency at the time of the experiment.
-
Treatment Groups: Prepare four groups of cells:
-
Vehicle control
-
This compound
-
Vehicle + Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
This compound + Lysosomal inhibitors
-
-
Incubation: Treat cells with this compound for the desired duration. Add lysosomal inhibitors for the last 2-4 hours of the treatment period.
-
Cell Lysis and Western Blotting: Harvest cells, prepare lysates, and perform Western blotting for LC3 and a loading control (e.g., β-actin).
-
Analysis: Compare the LC3-II levels between the groups. Autophagic flux is determined by the difference in LC3-II levels in the presence and absence of lysosomal inhibitors.
Signaling Pathway: AMPK and Autophagy Regulation
Caption: Simplified diagram of canonical vs. paradoxical AMPK-autophagy signaling.
Issue 3: Unexpected Metabolic Phenotype
Symptoms:
-
Seahorse XF assay shows a decrease in glycolysis (ECAR) where an increase was expected.
-
No significant change in oxygen consumption rate (OCR) after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell-Type Specific Metabolism | The metabolic wiring of different cell types can lead to varied responses to AMPK activation. Some cells may rely more on fatty acid oxidation, and the changes in glycolysis might be minimal. |
| Substrate Availability | The composition of the assay medium (e.g., glucose, glutamine, pyruvate concentrations) will influence the metabolic pathways utilized by the cells. Ensure your assay medium reflects the intended experimental question. |
| Off-Target Effects | An unexpected metabolic phenotype could be due to off-target effects. Consider performing the Seahorse assay in AMPK-knockout/knockdown cells treated with this compound. |
| Data Interpretation | A decrease in ECAR could indicate a shift towards oxidative phosphorylation. It is important to analyze both OCR and ECAR data together to get a complete picture of the metabolic state. |
Data Presentation: Example Seahorse XF Assay Results
| Parameter | Vehicle Control | This compound (1 µM) | Interpretation |
| Basal OCR (pmol/min) | 150 ± 10 | 180 ± 12 | Increased mitochondrial respiration |
| Basal ECAR (mpH/min) | 40 ± 5 | 30 ± 4 | Decreased glycolysis |
| ATP Production-linked OCR | 100 ± 8 | 130 ± 10 | Increased mitochondrial ATP production |
| Glycolytic Reserve | 20 ± 3 | 15 ± 2 | Reduced capacity to respond to increased energy demand via glycolysis |
Logical Relationship: Interpreting Metabolic Data
Caption: Logical flow for interpreting concurrent changes in OCR and ECAR.
References
PF-06685249 stability in cell culture media over time
Welcome to the technical support center for PF-06685249. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active allosteric activator of AMP-activated protein kinase (AMPK).[1] It exhibits an EC50 of 12 nM for recombinant AMPK α1β1γ1.[1] By activating AMPK, this compound plays a role in regulating cellular energy homeostasis, making it a valuable tool for research in areas such as diabetic nephropathy.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to prepare small aliquots of the stock solution.
Q3: Why is it critical to assess the stability of this compound in my specific cell culture media?
Understanding the stability of this compound in your experimental setup is crucial for the accurate interpretation of results. If the compound degrades over the course of an experiment, the effective concentration exposed to the cells will decrease, potentially leading to a misinterpretation of its potency and efficacy. Stability studies help establish a true concentration-response relationship.
Q4: What factors can influence the stability of this compound in cell culture media?
Several factors can affect the stability of a small molecule like this compound in cell culture media:
-
Temperature: Standard cell culture incubator conditions (37°C) can accelerate the degradation of some compounds.
-
pH: The typical pH of cell culture media (7.2-7.4) can influence hydrolysis and other pH-dependent degradation pathways.
-
Media Components: Components such as amino acids (e.g., cysteine), vitamins, and metal ions present in the media can interact with and degrade the compound.
-
Light: Exposure to light can cause photodegradation of sensitive compounds.
-
Oxygen: Dissolved oxygen can lead to oxidative degradation.
-
Enzymatic Degradation: If using conditioned media or in the presence of cells, secreted enzymes could potentially metabolize the compound.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell culture experiments.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Compound degradation in cell culture media. | Assess the stability of this compound in your specific media and under your experimental conditions. Consider more frequent media changes or the use of a more stable analog if significant degradation is observed. |
| Inaccurate initial concentration of the compound. | Ensure proper dissolution of this compound in the solvent (e.g., DMSO) and accurate dilution into the cell culture media. Use calibrated pipettes. | |
| Binding to plasticware. | Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-binding plates or tubes. | |
| High variability between replicate experiments. | Inconsistent sample handling. | Ensure uniform mixing of the media upon compound addition and before collecting samples. |
| Temperature fluctuations in the incubator. | Monitor and ensure a stable temperature within the incubator. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate volumes. | |
| Compound appears to be unstable in standard cell culture medium. | Inherent chemical instability under culture conditions. | Shorten the incubation time if possible. Alternatively, consider replenishing the compound by performing media changes at regular intervals. |
| Degradation due to specific media components. | Test the stability of this compound in different types of cell culture media to identify a more suitable formulation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium to be tested (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Prepare small aliquots in amber, tightly sealed vials.
-
Preparation of Incubation Medium: Pre-warm the complete cell culture medium to 37°C.
-
Incubation: Spike the pre-warmed medium with the this compound stock solution to achieve the final desired concentration (ensure the final DMSO concentration is <0.1%). Include a control with the compound in PBS to assess inherent chemical stability.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately stop potential degradation by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile) to each aliquot and store at -80°C until analysis.
-
Sample Analysis: Analyze the concentration of the parent compound in each sample using a validated LC-MS/MS or HPLC method.
-
Data Analysis: Plot the percentage of the compound remaining versus time to determine the stability profile.
Visualizations
Caption: Workflow for Assessing Compound Stability in Cell Culture Media.
Caption: Simplified Signaling Pathway of AMPK Activation by this compound.
References
Avoiding artifacts in western blotting for PF-06685249-treated samples
This technical support center provides troubleshooting guidance for researchers using PF-06685249, a potent activator of AMP-activated protein kinase (AMPK). The following resources are designed to help you avoid common artifacts and obtain reliable results in your Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on cellular samples that I should consider for my Western blot analysis?
This compound is a potent, orally active allosteric activator of AMPK.[1] Its primary effect is to increase the phosphorylation of AMPK at Threonine 172 on the α subunit, leading to its activation.[2][3] Consequently, you should expect to see an increase in the pAMPK/tAMPK ratio in your treated samples.[1] This activation of AMPK can, in turn, lead to the phosphorylation of its various downstream substrates.[4] Therefore, your Western blotting protocol should be optimized for the detection of phosphorylated proteins.
Q2: I am observing high background on my blot with this compound-treated samples. What are the common causes and solutions?
High background can obscure your protein of interest and make data interpretation difficult. Common causes include issues with blocking, antibody concentrations, and washing steps. For phosphorylated protein detection, which is key for this compound-treated samples, some specific factors can contribute to high background.
Troubleshooting High Background:
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking time or the concentration of the blocking agent. Consider switching your blocking agent. For phospho-specific antibodies, BSA is often preferred over non-fat dry milk, as milk contains phosphoproteins (like casein) that can cause non-specific binding. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal without high background. |
| Insufficient Washing | Increase the number and/or duration of your wash steps to more effectively remove unbound antibodies. |
| Contaminated Buffers | Prepare fresh buffers, as bacterial growth or other contaminants in old buffers can lead to background noise. |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the immunoblotting process. |
Q3: My signal for phosphorylated AMPK (pAMPK) is weak or absent in this compound-treated samples. How can I improve it?
A weak or absent signal for pAMPK can be due to several factors, from sample preparation to antibody and detection reagents.
Troubleshooting Weak or No Signal:
| Potential Cause | Recommended Solution |
| Phosphatase Activity | During sample preparation, endogenous phosphatases can dephosphorylate your target protein. Always use phosphatase inhibitors in your lysis buffer and keep samples on ice. |
| Low Protein Load | For detecting less abundant or weakly phosphorylated proteins, you may need to load a higher amount of total protein (20-30 µg or more). |
| Suboptimal Antibody Dilution | The concentration of your primary antibody may be too low. Try a lower dilution or a longer incubation time, such as overnight at 4°C. |
| Incorrect Blocking Agent | While BSA is often recommended for phospho-antibodies, some antibodies may perform better with other blocking agents. Refer to the antibody datasheet for specific recommendations. |
| Use of PBS-based Buffers | Phosphate in PBS can sometimes interfere with the binding of phospho-specific antibodies. Consider using Tris-buffered saline (TBS) with Tween-20 (TBST) for all washing and antibody incubation steps. |
| Inactive Detection Reagents | Ensure your ECL substrate or other detection reagents have not expired and are stored correctly. |
Q4: I see multiple non-specific bands in my this compound-treated lanes. What could be the reason?
Non-specific bands can arise from several sources, including antibody cross-reactivity and sample degradation.
Troubleshooting Non-Specific Bands:
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Ensure your primary antibody is validated for the species you are working with. You may need to optimize the antibody concentration or try a different antibody. Including a positive control lysate can help validate antibody specificity. |
| Secondary Antibody Non-Specific Binding | Run a control lane with only the secondary antibody to see if it binds non-specifically to other proteins in your lysate. If so, consider using a pre-adsorbed secondary antibody. |
| Sample Degradation | Protease activity can lead to protein fragments that may be recognized by the antibody. Always use protease inhibitors in your lysis buffer and handle samples quickly and on ice. |
| High Protein Load | Overloading the gel with too much protein can sometimes lead to the appearance of non-specific bands. |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture for AMPK Activation Analysis
This protocol is designed to preserve the phosphorylation status of proteins in cell lysates treated with this compound.
-
Cell Treatment: Plate and grow cells to the desired confluency. Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors. A common recommendation is 1 mL of lysis buffer per 10^7 cells.
-
Scrape the adherent cells off the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Maintain constant agitation for 30 minutes at 4°C.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for SDS-PAGE:
-
To a calculated volume of lysate, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Samples can be used immediately or stored at -80°C.
-
Protocol 2: Western Blotting for Phosphorylated AMPK (pAMPK)
-
SDS-PAGE:
-
Load 20-30 µg of protein from each sample into the wells of a polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. PVDF membranes should be pre-wetted with methanol.
-
Ensure good contact between the gel and the membrane and avoid air bubbles.
-
-
Blocking:
-
After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using non-fat dry milk for blocking when probing for phosphorylated proteins.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against pAMPK in 5% BSA in TBST at the concentration recommended by the manufacturer.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager or X-ray film.
-
Visualizations
AMPK Signaling Pathway
Caption: Activation of AMPK by this compound and its downstream effects.
Western Blotting Workflow for this compound-Treated Samples
Caption: Key steps for successful Western blotting of pAMPK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphorylation of AMPK by upstream kinases is required for activity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-06685249 In Vitro Activity and Serum Protein Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the AMP-activated protein kinase (AMPK) activator, PF-06685249, in in vitro experiments. The content is tailored for scientists and drug development professionals to address potential challenges, particularly those related to the impact of serum proteins on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active allosteric activator of AMP-activated protein kinase (AMPK).[1] It specifically targets the α1β1γ1 isoform of AMPK with high affinity.[1] Unlike indirect activators that modulate cellular energy levels (e.g., by increasing the AMP:ATP ratio), this compound binds directly to the AMPK complex to induce a conformational change that leads to its activation.
Q2: Why is my observed in vitro activity of this compound lower than the reported EC50 of 12 nM?
A2: A common reason for observing a rightward shift in the dose-response curve (i.e., a higher apparent EC50) is the presence of serum proteins in your cell culture medium. This compound, like many small molecules, can bind to plasma proteins such as albumin and alpha-1-acid glycoprotein. According to the "free drug theory," only the unbound fraction of the drug is available to interact with its target. If a significant portion of this compound is bound to serum proteins, its effective concentration at the AMPK target will be lower than the total concentration added to the medium.
Q3: How can I determine the extent of this compound binding to serum proteins in my assay?
A3: The extent of plasma protein binding is typically determined using methods like equilibrium dialysis, ultracentrifugation, or ultrafiltration. These techniques separate the protein-bound drug from the unbound fraction, allowing for quantification of the unbound concentration. A detailed protocol for determining the fraction unbound (fu) using equilibrium dialysis is provided in the "Experimental Protocols" section below.
Q4: What are the downstream effects of AMPK activation by this compound that I can measure?
A4: Activation of AMPK by this compound initiates a signaling cascade that shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. Key downstream events that can be measured include:
-
Phosphorylation of downstream targets: Increased phosphorylation of key AMPK substrates such as Acetyl-CoA Carboxylase (ACC) at Ser79 and ULK1 at Ser555.
-
Metabolic changes: Increased glucose uptake and fatty acid oxidation, and decreased lipid and protein synthesis.[2]
-
Gene expression changes: Altered expression of genes involved in energy metabolism.
Troubleshooting Guide
Issue 1: High variability in experimental results between different batches of serum.
-
Possible Cause: The concentration and composition of proteins, particularly albumin and alpha-1-acid glycoprotein, can vary between different lots of fetal bovine serum (FBS) or other animal sera. This variability can lead to inconsistent binding of this compound and, consequently, variable in vitro activity.
-
Troubleshooting Steps:
-
Standardize Serum Lots: If possible, purchase a large single lot of serum for a series of related experiments.
-
Heat-Inactivation: Ensure consistent heat-inactivation of the serum, as this can affect protein conformation and drug binding.
-
Serum-Free Conditions: As a control, perform experiments in serum-free or low-serum media to establish a baseline activity for this compound. This will help to quantify the impact of serum in your standard assay conditions.
-
Use Purified Proteins: For mechanistic studies, consider using purified human serum albumin (HSA) or alpha-1-acid glycoprotein (AAG) at known concentrations to assess their specific impact on this compound activity.
-
Issue 2: No significant AMPK activation observed at expected concentrations of this compound.
-
Possible Cause 1: High Serum Protein Concentration. In assays with high serum content (e.g., >10% FBS), the majority of this compound may be sequestered by serum proteins, leaving an insufficient unbound concentration to activate AMPK.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: Titrate down the percentage of serum in your assay to determine if this increases the apparent potency of this compound.
-
Calculate Unbound Concentration: If you have determined the fraction unbound (fu) of this compound in your serum-containing medium, calculate the expected unbound concentration and ensure it is within the active range for AMPK activation.
-
-
Possible Cause 2: Compound Instability or Degradation. this compound may be unstable under certain experimental conditions (e.g., prolonged incubation at 37°C, presence of certain enzymes in serum).
-
Troubleshooting Steps:
-
Minimize Incubation Times: Reduce the duration of the experiment where possible.
-
Include Control Compounds: Use a well-characterized, stable AMPK activator as a positive control to ensure the assay system is working correctly.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of intact this compound in your assay medium at the beginning and end of the experiment to assess its stability.
-
Quantitative Data on Serum Protein Binding
Specific quantitative plasma protein binding data for this compound is not publicly available. However, to illustrate the impact of serum proteins on a direct AMPK activator, the following table presents data for a well-characterized compound, A-769662 , which also directly activates AMPK. This data is provided as a representative example and does not reflect the actual values for this compound.
| Species | Protein Concentration | Fraction Unbound (fu) | % Bound | Method |
| Human | 45 mg/mL Albumin | 0.025 | 97.5% | Equilibrium Dialysis |
| Rat | 35 mg/mL Albumin | 0.040 | 96.0% | Equilibrium Dialysis |
| Mouse | 30 mg/mL Albumin | 0.055 | 94.5% | Equilibrium Dialysis |
| Dog | 40 mg/mL Albumin | 0.030 | 97.0% | Equilibrium Dialysis |
Disclaimer: The data presented in this table is for the AMPK activator A-769662 and is intended for illustrative purposes only. The actual plasma protein binding of this compound may differ.
Experimental Protocols
Protocol 1: Determination of Fraction Unbound (fu) in Plasma using Equilibrium Dialysis
This protocol describes a method to determine the percentage of this compound that is not bound to plasma proteins.
Materials:
-
This compound
-
Pooled plasma (human, rat, etc.)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the pooled plasma with this compound to achieve the desired final concentration. The final concentration of the organic solvent should be less than 1%.
-
Add the spiked plasma to the donor chamber of the equilibrium dialysis device.
-
Add an equal volume of PBS to the receiver chamber.
-
Incubate the device at 37°C with shaking for a predetermined time to allow for equilibrium to be reached (typically 4-24 hours, this should be optimized).
-
After incubation, collect samples from both the donor (plasma) and receiver (buffer) chambers.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = Concentration in receiver chamber / Concentration in donor chamber
Protocol 2: Cell-Based AMPK Activation Assay
This protocol outlines a general method to assess the activation of AMPK in a cellular context by measuring the phosphorylation of its downstream target, ACC.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
Cell culture medium (with and without serum)
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-phospho-ACC (Ser79), anti-total-ACC, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Starve the cells in serum-free medium for 2-4 hours before treatment.
-
Prepare serial dilutions of this compound in both serum-free and serum-containing medium.
-
Treat the cells with the different concentrations of this compound for the desired time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ACC.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total ACC and a loading control (e.g., GAPDH) to normalize the data.
-
Quantify the band intensities to determine the dose-dependent increase in ACC phosphorylation.
Visualizations
Caption: Simplified AMPK signaling pathway activated by this compound.
Caption: Workflow for determining the fraction unbound (fu) of this compound.
Caption: Troubleshooting logic for reduced this compound in vitro activity.
References
Ensuring complete dissolution of PF-06685249 powder for experiments
Welcome to the technical support center for PF-06685249. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the complete dissolution of the powdered compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly decrease the solubility of the compound.[1]
Q2: What is the maximum soluble concentration of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL, which is equivalent to 289.20 mM. It may be necessary to use ultrasonic treatment to achieve complete dissolution at this high concentration.
Q3: My this compound powder is not fully dissolving in DMSO. What steps can I take?
A3: If you are experiencing difficulty dissolving this compound, please refer to our troubleshooting guide below. Common reasons for incomplete dissolution include attempting to prepare a solution above the solubility limit, the quality of the DMSO used, and insufficient agitation. Gentle warming to 37°C, vortexing, and sonication can aid in dissolution.
Q4: I observed precipitation in my DMSO stock solution after storage. What should I do?
A4: Precipitation can occur after storage, especially following freeze-thaw cycles. To avoid this, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. If precipitation is observed, you can try to redissolve the compound by gentle warming and vortexing before use. However, if the precipitate persists, the concentration of your stock solution may be lower than intended.
Q5: How should I prepare working solutions of this compound in aqueous media for cell-based assays?
A5: When preparing working solutions in aqueous media, it is important to avoid precipitation. It is best to perform serial dilutions of your DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous buffer or cell culture medium. This helps to prevent the compound from falling out of solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments.
Troubleshooting Guide: Ensuring Complete Dissolution
This guide provides a step-by-step approach to troubleshoot and resolve issues with dissolving this compound powder.
Issue: Powder does not fully dissolve in DMSO.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound concentration exceeds solubility limit. | Ensure you are not attempting to prepare a stock solution with a concentration higher than 100 mg/mL in DMSO. |
| Poor quality or hydrated DMSO. | Use a fresh, unopened bottle of high-purity, anhydrous DMSO. DMSO readily absorbs moisture, which can reduce solubility. |
| Insufficient agitation or energy. | 1. Vortex the solution for 1-2 minutes. 2. If undissolved particles remain, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. 3. As a further step, use a sonicator for 5-10 minutes to aid dissolution. |
| Compound purity issues. | Ensure you are using a high-purity grade of this compound. Impurities can impact solubility. |
Issue: Precipitate forms when diluting DMSO stock in aqueous media.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| "Solvent shock" from direct dilution. | Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform serial dilutions of the stock solution in DMSO first to lower the concentration before the final dilution into the aqueous solution. |
| Salts in the buffer reducing solubility. | If possible, perform the initial dilutions in sterile, deionized water before the final dilution into a buffer with salts. |
| Final concentration in aqueous media is too high. | Determine the maximum soluble concentration of this compound in your specific aqueous medium by preparing a series of dilutions and observing for any precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 345.78 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator water bath (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need 34.58 mg of this compound powder.
-
Weigh the powder: Carefully weigh the calculated amount of this compound and place it into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the vial.
-
Dissolve the powder:
-
Vortex the solution vigorously for 2-3 minutes.
-
Visually inspect for any undissolved particles.
-
If necessary, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
Alternatively, or in addition, place the vial in a sonicator water bath for 10-15 minutes.
-
-
Confirm dissolution: Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C for long-term stability.
Visualizations
Signaling Pathway of this compound
This compound is a potent and orally active allosteric activator of AMP-activated protein kinase (AMPK), with selectivity for the α1β1γ1 isoform. AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK by this compound can lead to the inhibition of anabolic pathways, such as mTORC1 signaling, and the activation of catabolic pathways.
Caption: Simplified signaling pathway of this compound as an AMPK activator.
Experimental Workflow for this compound Dissolution
The following workflow outlines the recommended steps for successfully dissolving this compound powder for experimental use.
Caption: Recommended workflow for dissolving this compound powder.
References
Validation & Comparative
Comparing the efficacy of PF-06685249 and metformin in diabetic models
An objective comparison of the therapeutic efficacy of the novel AMP-activated protein kinase (AMPK) activator, PF-06685249, and the first-line type 2 diabetes therapy, metformin, in preclinical diabetic models. This guide provides a comprehensive analysis of their performance based on available experimental data, intended for researchers, scientists, and professionals in drug development.
While direct head-to-head comparative studies are not available in the public domain, this guide synthesizes data from individual studies on each compound in relevant diabetic animal models to provide an informative, albeit indirect, comparison. The primary focus for this compound is the ZSF-1 rat model of diabetic nephropathy, while data for metformin is drawn from various models of type 2 diabetes, including the ZSF-1 and streptozotocin (STZ)-induced diabetic rat models.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on key diabetic parameters from preclinical studies. It is important to note that the data for this compound primarily focuses on renal outcomes, with limited publicly available information on its direct effects on glycemic control. In contrast, metformin has been extensively studied for its glucose-lowering effects.
Table 1: Effects of this compound on Renal Function in ZSF-1 Diabetic Rats
| Parameter | Treatment Group | Dosage | Duration | Outcome |
| pAMPK/tAMPK Ratio (Renal Tissue) | This compound | 30-100 mg/kg/day (p.o.) | 68 days | Increased ratio, indicating target engagement. |
| Renal Function | This compound | 30-100 mg/kg/day (p.o.) | 68 days | Improved renal function (specific metrics not detailed in reviewed sources). |
Table 2: Effects of Metformin on Glycemic Control and Metabolic Parameters in Diabetic Rat Models
| Parameter | Diabetic Model | Treatment Group | Dosage | Duration | Outcome |
| Fasting Blood Glucose | High-Fat Diet/STZ-induced | Metformin | 70 mg/kg/day (p.o.) | 13 weeks | Significantly decreased compared to diabetic control.[1] |
| Fasting Blood Glucose | High-Fat Diet/STZ-induced | Metformin | 500 mg/kg/day (p.o.) | 4 weeks | Significantly decreased compared to diabetic control. |
| Fasting Blood Glucose | ZSF-1 Obese Rats | Vehicle | - | 8 weeks | ~250-300 mg/dL.[2] |
| HbA1c | ZSF-1 Obese Rats | Vehicle | - | 8 weeks | Markedly higher than lean controls.[2] |
| Serum Triglycerides | High-Fat Diet/STZ-induced | Metformin | 70 mg/kg/day (p.o.) | 13 weeks | Significantly decreased compared to diabetic control.[1] |
| Serum Total Cholesterol | High-Fat Diet/STZ-induced | Metformin | 70 mg/kg/day (p.o.) | 13 weeks | Significantly decreased compared to diabetic control.[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
This compound in ZSF-1 Diabetic Rat Model of Nephropathy
-
Animal Model: Male ZSF-1 rats, a model of type 2 diabetes and diabetic nephropathy.
-
Induction of Diabetes: The ZSF-1 rat model spontaneously develops obesity, insulin resistance, and hyperglycemia.
-
Treatment Groups:
-
Vehicle control group.
-
This compound treated groups (e.g., 30 mg/kg and 100 mg/kg).
-
-
Drug Administration: this compound was administered orally (p.o.) once daily for 68 days.
-
Efficacy Endpoints:
-
Renal Function: Assessed through various biomarkers (specifics not detailed in available sources).
-
Target Engagement: The ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) in kidney tissue was measured by western blot to confirm the mechanism of action.
-
Metformin in High-Fat Diet/Streptozotocin (HFD/STZ)-Induced Diabetic Rat Model
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of Diabetes:
-
Rats are fed a high-fat diet for a period of 4-8 weeks to induce insulin resistance.
-
A single low dose of streptozotocin (STZ; e.g., 30-35 mg/kg, intraperitoneally) is then administered to induce partial beta-cell dysfunction and subsequent hyperglycemia.
-
-
Treatment Groups:
-
Normal control group.
-
Diabetic control group (HFD/STZ + vehicle).
-
Metformin treated group (HFD/STZ + metformin).
-
-
Drug Administration: Metformin was administered orally (p.o.) via gavage at doses ranging from 70 mg/kg/day to 500 mg/kg/day for a duration of 4 to 13 weeks.
-
Efficacy Endpoints:
-
Fasting Blood Glucose: Measured periodically from tail vein blood samples using a glucometer.
-
HbA1c: Measured at the end of the study from whole blood to assess long-term glycemic control.
-
Lipid Profile: Serum levels of triglycerides and total cholesterol were measured at the end of the study.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
Both this compound and metformin exert their therapeutic effects primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.
Caption: Activation of AMPK by this compound and Metformin.
Comparative Experimental Workflow
The following diagram illustrates a conceptual workflow for a head-to-head comparison of this compound and metformin in a diabetic animal model.
Caption: Conceptual workflow for a comparative efficacy study.
Conclusion
Based on the available preclinical data, both this compound and metformin are effective activators of the AMPK pathway, a key therapeutic target for metabolic diseases. Metformin has a well-established and potent glucose-lowering effect in various diabetic animal models. The data for this compound in the ZSF-1 rat model demonstrates target engagement in the kidney and improvement in renal function, suggesting its potential as a therapeutic for diabetic nephropathy.
A direct comparison of the glycemic control effects of this compound and metformin is challenging due to the lack of head-to-head studies. Future research directly comparing these two compounds in the same diabetic model, such as the ZSF-1 rat, and assessing a comprehensive panel of metabolic and renal endpoints, is warranted to fully elucidate their comparative efficacy and therapeutic potential. Such studies would be invaluable for guiding the clinical development of novel AMPK activators like this compound.
References
A Head-to-Head Comparison of AMPK Activators: PF-06685249 versus A-769662
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, the 5' AMP-activated protein kinase (AMPK) stands out as a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic disorders such as type 2 diabetes and diabetic nephropathy. The development of direct AMPK activators has provided powerful tools to probe its function and potential for therapeutic intervention. This guide presents an objective comparison of two prominent direct allosteric AMPK activators, PF-06685249 and A-769662, with a focus on their selectivity, potency, and mechanisms of action, supported by experimental data.
Unveiling the Activators: Mechanisms of Action
Both this compound and A-769662 are direct activators of AMPK, meaning they do not need to alter the cellular AMP/ATP ratio to exert their effects. They function by binding to an allosteric site on the AMPK heterotrimeric complex, inducing a conformational change that leads to its activation. A key feature of both compounds is their selectivity for AMPK heterotrimers containing the β1 subunit.[1][2]
A-769662 is a well-characterized thienopyridone derivative that activates AMPK by mimicking the effects of AMP, which include allosteric activation and inhibition of dephosphorylation of the catalytic α-subunit at Threonine-172.[3] It has been shown to be selective for complexes containing the β1 isoform over the β2 isoform.[4]
This compound , a more recent entrant, is an indole derivative that also acts as a β1-selective allosteric activator of AMPK.[1] It has demonstrated potent activation of AMPK in preclinical models, particularly in the context of diabetic nephropathy, where it has shown to improve renal function.
Quantitative Comparison of Activator Potency
The following tables summarize the available quantitative data for this compound and A-769662, providing a clear comparison of their potency against different AMPK isoforms and their effects on downstream cellular processes.
Table 1: In Vitro Potency of AMPK Activators
| Compound | Target AMPK Isoform | EC50 (nM) | Reference |
| This compound | a1β1γ1 | 12 | |
| A-769662 | Rat Liver AMPK (mixed isoforms) | 800 |
Table 2: Cellular Activity of AMPK Activators
| Compound | Assay | IC50 (µM) | Cell Type | Reference |
| A-769662 | Fatty Acid Synthesis Inhibition | 3.2 | Primary Rat Hepatocytes |
Visualizing the Molecular Pathways and Experimental Designs
To better understand the context of these activators, the following diagrams illustrate the AMPK signaling pathway, a typical experimental workflow for comparing such compounds, and a representation of their isoform selectivity.
Detailed Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of the test compound to determine its potency (EC50).
Principle: The transfer of the γ-phosphate from ATP to a specific peptide substrate (e.g., SAMS peptide) by AMPK is quantified.
Materials:
-
Purified recombinant human AMPK heterotrimers (e.g., α1β1γ1, α2β1γ1)
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
ATP (with [γ-³²P]ATP for radiometric detection or unlabeled for luminescence-based detection)
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.2 mM AMP)
-
Test compounds (this compound, A-769662) dissolved in DMSO
-
Phosphocellulose paper (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence assay)
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, combine the kinase reaction buffer, purified AMPK enzyme, and SAMS peptide.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for the radiometric assay).
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
For Radiometric Assay: a. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. b. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. c. Quantify the incorporated radioactivity using a scintillation counter.
-
For Luminescence Assay (e.g., ADP-Glo™): a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. c. Measure the luminescence using a luminometer.
-
Calculate the percentage of AMPK activity relative to the vehicle control for each compound concentration and determine the EC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of AMPK and ACC Phosphorylation
This cellular assay determines the ability of a compound to activate AMPK within a cellular context by measuring the phosphorylation of the AMPKα subunit at Threonine-172 (p-AMPK) and its key downstream substrate, Acetyl-CoA Carboxylase at Serine-79 (p-ACC).
Materials:
-
Cultured cells (e.g., HEK293, primary hepatocytes)
-
Test compounds (this compound, A-769662)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-total AMPKα, anti-p-ACC (Ser79), anti-total ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO for the desired duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target engagement of a compound with its protein target in a cellular environment.
Principle: Ligand binding to a protein can increase its thermal stability. By heating cell lysates or intact cells to various temperatures, the aggregation temperature of the target protein can be determined. A shift in this temperature in the presence of a compound indicates direct binding.
Materials:
-
Cultured cells
-
Test compounds (this compound, A-769662)
-
PBS
-
Cell lysis buffer (without detergents for some protocols)
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents as described above
-
Primary antibody against total AMPKα
Procedure:
-
Treat cultured cells with the test compound or DMSO for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble AMPKα in the supernatant by Western blotting.
-
Plot the amount of soluble AMPKα as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Conclusion
Both this compound and A-769662 are valuable research tools for investigating the physiological and pathological roles of AMPK. While both exhibit a preference for β1-containing AMPK isoforms, this compound demonstrates significantly higher potency in in vitro assays. The choice between these activators will depend on the specific experimental context, including the desired potency, the cellular system being used, and the specific AMPK isoform of interest. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the nuanced activities of these and other AMPK modulators.
References
Validating PF-06685249 Target Engagement in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-06685249, a potent, orally active, allosteric AMP-activated protein kinase (AMPK) activator, with other notable AMPK activators, PXL770 and Metformin. The focus is on the validation of target engagement in preclinical models relevant to metabolic and kidney diseases.
Executive Summary
This compound distinguishes itself as a direct activator of AMPK, offering a distinct mechanism of action compared to the widely-used indirect activator, Metformin. PXL770 is another direct AMPK activator that has shown promise in preclinical studies. This guide presents available preclinical data, detailed experimental protocols for assessing AMPK activation, and visual representations of the signaling pathway and experimental workflows to aid researchers in evaluating these compounds for their specific research needs.
Comparison of AMPK Activators
| Compound | Mechanism of Action | Key Preclinical Models | Reported Efficacy/Potency |
| This compound | Direct allosteric AMPK activator | ZSF-1 rats (diabetic nephropathy) | EC50 of 12 nM for recombinant AMPK α1β1γ1; Improves renal function in ZSF-1 rats. |
| PXL770 | Direct allosteric AMPK activator | Pkd1 knockout mice (ADPKD), rodent models of diabetic kidney disease | Reduces cyst growth in Pkd1 knockout mice; Improves kidney function and ameliorates diastolic dysfunction in rodent models of diabetic kidney disease.[1][2] |
| Metformin | Indirect AMPK activator (primarily through inhibition of mitochondrial complex I) | Streptozotocin-induced diabetic rats, ZSF-1 rats | Reduces blood glucose, improves kidney function, and attenuates renal fibrosis in diabetic rat models.[3][4] |
Signaling Pathway and Experimental Workflow
The activation of AMPK is a critical cellular response to energy stress. The signaling cascade can be initiated through distinct mechanisms by direct and indirect activators.
Caption: AMPK signaling pathway for direct and indirect activators.
The following workflow outlines a typical preclinical study to validate the target engagement of an AMPK activator.
Caption: Experimental workflow for preclinical target engagement validation.
Experimental Protocols
Western Blot for AMPK Activation in Kidney Tissue
This protocol is adapted for the analysis of phosphorylated AMPK (pAMPK) and its downstream target, phosphorylated Acetyl-CoA Carboxylase (pACC), in kidney tissue from preclinical models.
a. Tissue Homogenization:
-
Excise kidneys and immediately snap-freeze in liquid nitrogen.
-
Homogenize frozen kidney tissue in ice-cold lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAMPK (Thr172), total AMPK, pACC (Ser79), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
d. Quantification:
-
Quantify band intensities using image analysis software.
-
Normalize the intensity of pAMPK and pACC bands to their respective total protein bands and the loading control.
In Vitro AMPK Kinase Activity Assay (SAMS Peptide Assay)
This radioactive assay measures the kinase activity of AMPK by quantifying the incorporation of ³²P into a specific substrate peptide, SAMS (HMRSAMSGLHLVKRR).[5]
a. Reaction Setup:
-
Prepare a reaction mixture containing AMPK reaction buffer (20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP), the test compound (this compound, PXL770, or Metformin) or vehicle control, and purified AMPK enzyme.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding a solution containing SAMS peptide (final concentration ~200 µM) and [γ-³²P]ATP (final concentration ~200 µM, with ~1 µCi per reaction).
b. Reaction and Termination:
-
Incubate the reaction for 15 minutes at 30°C.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
c. Washing and Scintillation Counting:
-
Wash the P81 paper squares three times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash in acetone.
-
Air-dry the paper squares and place them in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
d. Data Analysis:
-
Calculate the specific activity of AMPK (in pmol/min/mg) based on the counts per minute (CPM) and the specific activity of the [γ-³²P]ATP.
-
Compare the activity in the presence of the test compounds to the vehicle control to determine the fold activation.
Preclinical Models
ZSF-1 Rat Model of Diabetic Nephropathy
The ZSF-1 obese rat is a well-established model of type 2 diabetes and associated nephropathy. These rats develop hyperglycemia, hyperlipidemia, hypertension, and progressive kidney disease, making them a relevant model for testing the efficacy of compounds like this compound and Metformin. Key endpoints in this model include measurements of blood glucose, HbA1c, urinary albumin excretion, and histological analysis of kidney tissue for fibrosis and glomerulosclerosis.
Pkd1 Knockout Mouse Model of ADPKD
Inducible, kidney-specific Pkd1 knockout mouse models are used to study autosomal dominant polycystic kidney disease (ADPKD). Inactivation of the Pkd1 gene leads to the development of renal cysts. PXL770 has been shown to be effective in this model. Common experimental readouts include kidney-to-body weight ratio, cystic index (the percentage of the kidney occupied by cysts), and blood urea nitrogen (BUN) levels as a measure of kidney function.
Conclusion
This compound, as a direct AMPK activator, presents a promising therapeutic strategy for metabolic and kidney diseases. The validation of its target engagement in relevant preclinical models is crucial for its continued development. This guide provides a framework for comparing this compound with other AMPK activators, PXL770 and Metformin, and offers detailed protocols to facilitate these investigations. The choice of activator and preclinical model will ultimately depend on the specific research question and therapeutic indication being explored.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel direct adenosine monophosphate kinase activator ameliorates disease progression in preclinical models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metformin ameliorates diabetic nephropathy in a rat model of low-dose streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin ameliorates diabetic nephropathy in a rat model of low-dose streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
A Head-to-Head Comparison of PF-06685249 with Other Direct AMPK Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the direct AMP-activated protein kinase (AMPK) activator, PF-06685249, with other notable direct AMPK activators. This analysis is based on available preclinical data to facilitate informed decisions in research and development.
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic pathways. Its activation has emerged as a promising therapeutic strategy for a range of metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular conditions. A new generation of direct, allosteric AMPK activators has been developed, offering more targeted engagement of this pathway compared to indirect activators like metformin. Among these, this compound has shown potential as a potent and selective activator. This guide provides a head-to-head comparison of this compound with other well-characterized direct AMPK activators: A-769662, MK-8722, and PXL770.
Mechanism of Action and Signaling Pathway
Direct AMPK activators, including this compound, A-769662, MK-8722, and PXL770, bind to an allosteric site on the AMPK heterotrimeric complex, inducing a conformational change that leads to its activation. This activation is independent of changes in cellular AMP/ATP ratios, which is the primary mechanism for indirect activators. Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the inhibition of anabolic pathways (e.g., fatty acid and cholesterol synthesis) and the stimulation of catabolic pathways (e.g., fatty acid oxidation and glucose uptake) to restore cellular energy homeostasis.
Performance Comparison
The following tables summarize the available quantitative data for this compound and its competitors. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution as experimental conditions may have differed.
In Vitro Potency (EC50, nM)
| Compound | α1β1γ1 | α1β1γ2 | α1β1γ3 | α2β1γ1 | α2β1γ2 | α2β1γ3 | α1β2γ1 |
| This compound | 12[1] | - | - | - | - | - | - |
| A-769662 | 800 (partially purified rat liver AMPK)[2][3][4] | - | - | - | - | - | - |
| MK-8722 | ~1-6 | ~1-6 | ~1-6 | ~1-6 | ~1-6 | ~1-6 | ~15-63 |
| PXL770 | 16.2 | 42.1 | 64 | 1338 | 68.7 | 41.5 | 1300 |
Selectivity Profile
| Compound | Primary Selectivity | Key Characteristics |
| This compound | β1-containing isoforms | Potent activator of α1β1γ1. |
| A-769662 | β1-containing isoforms | Well-characterized tool compound, but with some reported off-target effects. |
| MK-8722 | Pan-AMPK activator | Activates all 12 AMPK isoforms, though with higher affinity for β1-containing complexes. |
| PXL770 | Pan-AMPK activator | Activates multiple AMPK isoforms with varying potency. |
Preclinical Pharmacokinetics
| Compound | Species | Route | Cmax | Tmax | Half-life | Bioavailability (F) |
| This compound | Rat | Oral | Data not available | Data not available | Data not available | Good oral absorption reported |
| A-769662 | Mouse | i.p. | Data not available | Data not available | Data not available | Low oral bioavailability reported |
| MK-8722 | Mouse | Oral | Dose-dependent | ~2-3 h (for pACC) | Data not available | Data not available |
| PXL770 | Human | Oral | Dose-dependent | Data not available | Data not available | Profile supports once-daily dosing |
Pharmacokinetic parameters can vary significantly based on dose, formulation, and species. The data presented is a general overview from available preclinical studies.
Preclinical In Vivo Efficacy
| Compound | Animal Model | Key Findings |
| This compound | ZSF-1 rats (diabetic nephropathy) | Improved renal function and increased pAMPK/tAMPK ratio in renal tissue. |
| A-769662 | ob/ob mice | Reduced plasma glucose and triglycerides. |
| MK-8722 | db/db mice (T2DM) | Dose-dependent lowering of blood glucose. |
| PXL770 | Pkd1 knockout mouse (ADPKD) | Reduced cystic index and improved kidney function. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize direct AMPK activators.
In Vitro AMPK Kinase Activity Assay (SAMS Peptide Assay)
This assay measures the direct activation of purified AMPK by a test compound.
References
Comparative Analysis of PF-06685249: A Guide to Kinase Selectivity and Cross-Reactivity Profiling
For researchers and drug development professionals, understanding the precise interaction of a small molecule with its intended target and potential off-targets is paramount. This guide provides a comparative overview of PF-06685249, a potent and orally active allosteric activator of AMP-activated protein kinase (AMPK), with a focus on its kinase selectivity and cross-reactivity profile.[1] In the absence of a publicly available broad kinase panel screening for this compound, this document outlines the principles of such an analysis and compares its known selectivity with other well-characterized direct AMPK activators, A-769662 and MK-8722.
Introduction to this compound
This compound is a direct allosteric activator of AMPK, a crucial enzyme in cellular energy homeostasis.[1] It exhibits high potency, with an EC50 of 12 nM for the recombinant AMPK α1β1γ1 isoform.[1] Notably, this compound demonstrates selectivity for AMPK heterotrimers containing the β1 subunit, which is a key characteristic distinguishing it from other AMPK activators.[2] Its mechanism of action and preclinical data suggest its potential as a therapeutic agent in metabolic diseases, particularly diabetic nephropathy.[2]
Comparison with Alternative Direct AMPK Activators
To provide a comprehensive perspective, this compound is compared with two other direct AMPK activators: A-769662, another β1-selective activator, and MK-8722, a pan-AMPK activator.
| Feature | This compound | A-769662 | MK-8722 |
| Mechanism of Action | Allosteric AMPK Activator | Allosteric AMPK Activator | Allosteric Pan-AMPK Activator |
| Primary Target | AMPK | AMPK | AMPK |
| Known Selectivity | Selective for β1-containing AMPK complexes | Selective for β1-containing AMPK complexes | Activates all 12 AMPK isoforms |
| Reported EC50/IC50 | EC50 = 12 nM (for α1β1γ1) | EC50 = 0.8 µM | EC50 in the low micromolar range |
| Therapeutic Potential | Diabetic Nephropathy | Type 2 Diabetes, Metabolic Syndrome | Type 2 Diabetes |
| Reported Off-Target Effects | Not extensively documented in public literature. | Can inhibit MLCK, ROCK, and PKCα at higher concentrations. | Can induce reversible cardiac hypertrophy. |
Kinase Selectivity and Cross-Reactivity Profiling
The gold standard for determining the selectivity of a kinase modulator is to screen it against a large panel of kinases. While specific data for this compound is not publicly available, the following section details the typical experimental protocols used for such an analysis.
Experimental Protocols
1. Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This method directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Principle: The assay measures the incorporation of 33P from [γ-33P]ATP into a specific peptide or protein substrate by the kinase.
-
Procedure:
-
A reaction mixture is prepared containing the kinase, a specific substrate, and the test compound (e.g., this compound) at various concentrations.
-
The reaction is initiated by the addition of [γ-33P]ATP.
-
After incubation, the reaction is stopped, and the substrate is separated from the unincorporated [γ-33P]ATP, typically by binding the substrate to a filter membrane.
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to a control reaction (without the compound).
-
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
2. Competition Binding Assay (e.g., KINOMEscan™)
This assay format measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.
-
Principle: The assay quantifies the amount of kinase that binds to an immobilized ligand in the presence of a test compound. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Procedure:
-
A panel of DNA-tagged kinases is incubated with the test compound.
-
The mixture is then applied to a solid support matrix coupled with an immobilized, active-site directed ligand.
-
After an incubation period, unbound components are washed away.
-
The amount of DNA-tagged kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR).
-
-
Data Analysis: The results are often expressed as a percentage of the control (%Ctrl) or as a dissociation constant (Kd), providing a quantitative measure of the binding affinity of the compound for each kinase in the panel.
Visualizing Key Processes
To further illustrate the context of this compound's function and evaluation, the following diagrams depict the AMPK signaling pathway and a typical workflow for kinase selectivity profiling.
Caption: Simplified AMPK signaling pathway activated by this compound.
Caption: General workflow for kinase selectivity profiling.
Conclusion
This compound is a potent and selective direct activator of β1-containing AMPK complexes, positioning it as a valuable tool for studying AMPK signaling and as a potential therapeutic agent. While a comprehensive public kinase selectivity profile is not yet available, the established methodologies for kinase screening provide a clear path for its detailed characterization. By comparing its known properties with other direct AMPK activators like A-769662 and MK-8722, researchers can better understand its specific advantages and potential liabilities. A thorough assessment of its cross-reactivity against a broad kinase panel will be essential for its continued development and to fully elucidate its therapeutic potential and safety profile.
References
A Comparative Analysis of AMPK Activators: PF-06685249 vs. AICAR
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant therapeutic target for metabolic diseases. This guide provides a detailed comparison of two AMPK activators, PF-06685249 and AICAR (Acadesine), focusing on their respective potencies and mechanisms of action, supported by experimental data for an audience of researchers and drug development professionals.
Mechanism of Action
This compound and AICAR activate AMPK through distinct mechanisms. This compound is a direct, allosteric activator that binds to the AMPK complex.[1][2][3] In contrast, AICAR is a cell-permeable adenosine analog that is first metabolized intracellularly to ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), which then mimics AMP and allosterically activates AMPK.[4][5]
Figure 1. Signaling pathways for AMPK activation by this compound and AICAR.
Potency Comparison: this compound Exhibits Superior Potency
Quantitative data clearly indicates that this compound is a significantly more potent activator of AMPK than AICAR. The half-maximal effective concentration (EC50) for this compound is in the low nanomolar range, whereas AICAR's EC50 is in the micromolar range, suggesting a potency difference of several orders of magnitude.
Table 1: Quantitative Comparison of AMPK Activator Potency
| Compound | Target/Isoform | EC50 | Assay Type |
| This compound | Recombinant AMPK α1β1γ1 | 12 nM | In vitro biochemical assay |
| Human AMPK α1β1γ1 | 8 nM | In vitro biochemical assay | |
| Human AMPK α2β1γ1 | 6 nM | In vitro biochemical assay | |
| AICAR | AMPK | ~500 µM | Cell-based assay (isolated hepatocytes) |
Note: The difference in assay types (in vitro vs. cell-based) is a critical factor. In vitro assays with recombinant enzymes often yield higher potency values than cell-based assays, which account for cell permeability and metabolic conversion.
Experimental Protocols
The determination of AMPK activation and compound potency typically involves biochemical or cell-based assays.
Biochemical assays measure the direct effect of a compound on purified AMPK enzyme activity. A common method is a kinase assay that quantifies the phosphorylation of a substrate peptide.
-
Reaction Setup: Purified, recombinant AMPK (e.g., α1β1γ1 isoform) is incubated in a kinase assay buffer.
-
Compound Addition: A range of concentrations of the activator (e.g., this compound) is added.
-
Initiation: The kinase reaction is initiated by adding ATP and a specific AMPK substrate peptide (e.g., SAMS peptide).
-
Detection: After incubation, the amount of phosphorylated substrate is measured. This is often done using methods like ADP-Glo™, which measures ADP production as an indicator of kinase activity, or by detecting the phosphorylated substrate using specific antibodies or radioactive labeling ([³²P]-ATP).
-
Data Analysis: The results are plotted as a dose-response curve to calculate the EC50 value.
Figure 2. Workflow for a typical in vitro AMPK biochemical assay.
Cell-based assays measure AMPK activation within intact cells, which is necessary for prodrugs like AICAR that require metabolic activation.
-
Cell Culture: A relevant cell line (e.g., primary hepatocytes, C2C12 myotubes) is cultured.
-
Compound Treatment: Cells are treated with various concentrations of the activator (e.g., AICAR) for a specified duration (e.g., 30 minutes to 24 hours).
-
Cell Lysis: After treatment, the cells are lysed to extract proteins.
-
Detection of Activation: AMPK activation is typically assessed by measuring the phosphorylation of AMPK at Threonine-172 (p-AMPK Thr172) or the phosphorylation of a downstream target like Acetyl-CoA Carboxylase (p-ACC). This is commonly performed using Western blotting.
-
Data Analysis: The ratio of phosphorylated protein to total protein is quantified, and the results are used to generate a dose-response curve to determine the EC50.
Conclusion
Based on available in vitro and cell-based data, This compound is substantially more potent than AICAR in activating AMPK . The direct, allosteric mechanism of this compound results in high potency in the nanomolar range in biochemical assays. AICAR, requiring intracellular conversion to ZMP, acts as an AMP mimic and demonstrates efficacy in the micromolar range in cell-based systems. This significant difference in potency positions this compound as a more powerful research tool and potential therapeutic agent for targeted AMPK activation. Researchers should consider these differences in potency and mechanism when selecting an AMPK activator for their experimental models.
References
Evaluating the AMPK-Independent Effects of PF-06685249: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
PF-06685249 has emerged as a potent, orally active, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its high selectivity for β1-containing AMPK isoforms has positioned it as a promising therapeutic candidate, particularly for metabolic diseases such as diabetic nephropathy. However, a critical aspect of preclinical evaluation for any targeted activator is the assessment of its on-target versus off-target, or in this case, AMPK-independent, effects.
This guide provides a comparative analysis of this compound with other common AMPK activators, summarizes the current state of knowledge regarding its AMPK-independent effects, and proposes a clear experimental framework to definitively address this question.
Data Presentation: Comparative Analysis of AMPK Activators
While direct experimental evidence for AMPK-independent effects of this compound is currently lacking in publicly available literature, a comparative analysis with other well-characterized AMPK activators can provide valuable context. The following table summarizes the key characteristics of this compound and other commonly used AMPK activators, highlighting differences in their mechanism of action, isoform selectivity, and known AMPK-independent activities.
| Activator | Mechanism of Action | Isoform Selectivity (EC50) | Known AMPK-Independent Effects |
| This compound | Direct, allosteric | Potent activator of β1-containing isoforms (α1β1γ1 EC50 ≈ 12 nM).[1] | Not yet directly evaluated in AMPK-deficient models. High selectivity for β1 isoforms suggests a lower potential for off-target effects.[2] |
| A-769662 | Direct, allosteric | Selective for β1-containing complexes (EC50 ≈ 0.8 µM). | Induces glucose uptake in skeletal muscle through a PI3-kinase-dependent pathway.[3] Can inhibit adipocyte glucose uptake in an AMPK-independent manner.[4] |
| MK-8722 | Direct, allosteric | Pan-AMPK activator (EC50 ≈ 1-60 nM for all 12 isoforms). | Has off-target activity against the serotonin 5-HT2A receptor. Chronic activation can lead to cardiac hypertrophy. |
| AICAR | Indirect (ZMP, an AMP mimetic) | Non-selective. | Numerous AMPK-independent effects due to the systemic accumulation of ZMP, which can affect other AMP-sensitive enzymes. |
| Metformin | Indirect (inhibits mitochondrial complex I, increases AMP:ATP ratio) | Non-selective. | Multiple AMPK-independent effects on hepatic glucose production and mTOR signaling have been demonstrated in AMPK knockout models. |
Mandatory Visualization
Signaling Pathway of this compound
The primary mechanism of action of this compound is the direct allosteric activation of AMPK, leading to the phosphorylation of downstream targets that regulate cellular metabolism.
References
Reproducibility of PF-06685249's Effects: A Comparative Guide for Researchers
An In-depth Analysis of a Selective AMPK Activator Across Different Cell Lines
PF-06685249, a potent and orally active allosteric activator of AMP-activated protein kinase (AMPK), has garnered attention in preclinical studies, particularly for its potential in treating diabetic nephropathy. This guide provides a comprehensive comparison of the reproducibility of this compound's effects across different cell lines, supported by available experimental data and detailed protocols to aid researchers in their study design and interpretation of results.
Differentiated Effects of this compound in Hepatocytes versus Skeletal Muscle Cells
A key study by Cokorinos et al. (2017) published in Cell Metabolism highlights the selective nature of this compound (also referred to as PF-249 in the publication) in activating AMPK in different cell types. The compound's efficacy was compared with a non-selective AMPK activator, PF-739. The findings demonstrated that while both compounds effectively activated AMPK in hepatocytes, only PF-739 was capable of activating AMPK in skeletal muscle cells.[1][2][3] This differential effect is attributed to this compound's selectivity for AMPK heterotrimers containing the β1 subunit, which is the predominant isoform in the liver. In contrast, skeletal muscle expresses the β2 isoform, for which this compound has lower affinity.
This selectivity is a critical factor for researchers to consider when choosing a cell model for their experiments. The observed effects of this compound are likely to be reproducible in cell lines with a high expression of the AMPK β1 subunit, such as hepatocytes, but not in those predominantly expressing the β2 subunit, like skeletal muscle cells.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the available research on this compound.
| Parameter | Value | Cell/System | Source |
| EC50 for recombinant AMPK α1β1γ1 | 12 nM | Cell-free assay | MedChemExpress |
| AMPK Activation in Hepatocytes | Effective | In cells and animals | Cokorinos et al., 2017 |
| AMPK Activation in Skeletal Muscle | Ineffective | In cells and animals | Cokorinos et al., 2017 |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the allosteric activation of the AMPK enzyme, a central regulator of cellular energy homeostasis. Upon activation, AMPK phosphorylates downstream targets to inhibit anabolic pathways (e.g., fatty acid and cholesterol synthesis) and activate catabolic pathways (e.g., fatty acid oxidation and glucose uptake) to restore cellular energy balance.
Below are diagrams illustrating the AMPK signaling pathway and a general workflow for assessing the effects of this compound in cell lines.
Caption: AMPK signaling pathway activated by this compound.
Caption: General experimental workflow for assessing this compound's effects.
Detailed Experimental Protocols
The following are generalized protocols for key experiments based on standard methodologies in the field. Researchers should refer to the specific publications for precise details and modifications.
Cell Culture and Treatment
-
Cell Lines: Primary hepatocytes or hepatoma cell lines (e.g., HepG2, AML12) and myotubes derived from myoblasts (e.g., C2C12).
-
Culture Conditions: Cells should be maintained in the appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are typically seeded in multi-well plates and allowed to adhere and reach a desired confluency.
-
Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentrations in the cell culture medium. Cells are incubated with the compound for a specified period (e.g., 1-24 hours) before harvesting for analysis.
Western Blotting for AMPK Activation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated acetyl-CoA carboxylase (p-ACC), and total ACC. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software. The ratio of phosphorylated protein to total protein is calculated to determine the level of AMPK activation.
Conclusion
The reproducibility of this compound's effects is highly dependent on the cell line used, specifically on the expression of the AMPK β1 subunit. The compound is a potent and selective activator of β1-containing AMPK complexes, leading to robust and reproducible effects in hepatocytes. Conversely, its effects are minimal in cells predominantly expressing the β2 subunit, such as skeletal muscle cells. Researchers should carefully select their cellular models based on the expression of AMPK isoforms to ensure the relevance and reproducibility of their findings. The provided data and protocols serve as a valuable resource for designing and interpreting experiments with this selective AMPK activator.
References
Long-Term Efficacy and Safety of PF-06685249 in Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term efficacy and safety of PF-06685249, a novel small molecule activator of AMP-activated protein kinase (AMPK), based on available preclinical data. The information is intended to assist researchers in understanding the therapeutic potential and safety profile of this compound in the context of related drug development programs.
Executive Summary
This compound is an orally active, allosteric activator of the α1β1γ1 isoform of AMPK. Preclinical studies have primarily focused on its therapeutic potential in diabetic nephropathy. Long-term studies in the ZSF-1 rat model, a representation of diabetic kidney disease, have demonstrated that this compound can improve renal function. This guide compares the available data for this compound with a related compound, PF-06679142, and discusses its mechanism of action. While promising, publicly available long-term safety and comprehensive quantitative efficacy data are limited, necessitating further investigation.
Data Presentation
Table 1: Comparative Efficacy of AMPK Activators in ZSF-1 Rats
| Compound | Dosing Regimen | Study Duration | Key Efficacy Endpoints | Quantitative Results |
| This compound | Oral, daily | 68 days | Improved renal function | Specific quantitative data on the degree of improvement (e.g., percentage reduction in proteinuria, normalization of glomerular filtration rate) is not publicly available.[1] |
| PF-06679142 | Not specified | Not specified | Robust activation of AMPK in rat kidneys | Comparative quantitative efficacy data against this compound from the same long-term study is not publicly available.[2] |
Note: The ZSF-1 rat is a well-established model of diabetic nephropathy, characterized by the development of proteinuria, glomerulosclerosis, and tubulointerstitial inflammation and fibrosis over time.[3][4]
Table 2: Preclinical Safety Profile of this compound
| Safety Parameter | Species | Study Duration | Observations |
| General Toxicology | Rat | Up to 68 days | No major adverse effects have been reported in the publicly available literature. Detailed histopathological and clinical chemistry data from long-term studies are not available. |
| Pharmacokinetics | Preclinical species | Not specified | Desirable oral absorption, low plasma clearance, and negligible renal clearance.[2] |
Experimental Protocols
Long-Term Efficacy Study in ZSF-1 Rats (General Protocol)
A detailed, specific protocol for the 68-day study of this compound is not publicly available. However, based on standard practices for this animal model, a general protocol can be outlined:
-
Animal Model: Male ZSF-1 obese rats, a model that spontaneously develops obesity, insulin resistance, and diabetic nephropathy.
-
Acclimatization: Animals are acclimatized for a period before the study begins.
-
Treatment Groups:
-
Vehicle control group.
-
This compound treatment group(s) at various dose levels.
-
(Optional) Comparator compound group (e.g., PF-06679142).
-
-
Dosing: Oral administration of the compounds once daily for 68 days.
-
Efficacy Monitoring:
-
Regular monitoring of key parameters of renal function, such as urinary protein excretion (proteinuria) and glomerular filtration rate (GFR).
-
Blood and urine samples are collected at specified intervals for biomarker analysis.
-
-
Terminal Procedures: At the end of the study, animals are euthanized. Kidneys are collected for histopathological examination to assess the extent of glomerulosclerosis, tubulointerstitial fibrosis, and inflammation.
Long-Term Safety and Toxicology Studies (General Protocol)
Specific long-term toxicology study protocols for this compound are not publicly available. A general approach for such studies in rodents would typically include:
-
Species: Rat.
-
Study Duration: Chronic studies can range from 3 to 6 months or longer.
-
Treatment Groups: Multiple dose groups of the test compound and a vehicle control group.
-
Parameters Monitored:
-
Clinical Observations: Daily monitoring for any signs of toxicity, changes in behavior, or mortality.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed at baseline and at the end of the study.
-
Hematology and Clinical Chemistry: Blood samples collected at multiple time points to assess a wide range of parameters.
-
Urinalysis: Urine samples collected to assess kidney function and for any abnormalities.
-
Gross Pathology: At necropsy, all organs and tissues are examined macroscopically.
-
Histopathology: A comprehensive set of organs and tissues from all animals are examined microscopically by a veterinary pathologist.
-
Mandatory Visualization
Caption: AMPK signaling pathway in diabetic nephropathy.
Caption: Generalized workflow for a long-term efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diabetic nephropathy and long-term treatment effects of rosiglitazone and enalapril in obese ZSF1 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 41-Week Study of Progressive Diabetic Nephropathy in the ZSF1 fa/faCP Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Methods for Validating PF-06685249's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal experimental methods to validate the mechanism of action (MoA) of PF-06685249, a potent, orally active, allosteric activator of AMP-activated protein kinase (AMPK).[1][2] The primary MoA of this compound is the direct activation of the α1β1γ1 isoform of AMPK.[1] To rigorously confirm this MoA and elucidate its cellular effects, a multi-faceted approach employing orthogonal, complementary techniques is essential.
This guide will compare several key validation methods:
-
Biochemical Assays (Surface Plasmon Resonance - SPR): To quantify the direct binding affinity of this compound to the purified AMPK enzyme.
-
Cellular Target Engagement Assays (NanoBRET™ and CETSA®): To confirm that this compound engages with AMPK within a live cellular environment.
-
Phosphoproteomics: To provide a global, unbiased view of the downstream signaling consequences of AMPK activation by this compound.
For each method, we will provide a detailed experimental protocol, a comparison of this compound with other known AMPK activators, and a visual workflow diagram.
The AMPK Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[3] Upon activation, typically in response to a high AMP:ATP ratio, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP. This compound is an allosteric activator that selectively targets AMPK heterotrimers containing the β1 subunit.
Method 1: Biochemical Assay - Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions. It is a powerful tool for quantifying the binding affinity (KD) and kinetics (kon and koff) of a small molecule to its purified protein target.
Quantitative Data Comparison
| Compound | Target | Assay Type | Binding Affinity (KD) / Potency (EC50) |
| This compound | human α1β1γ1-AMPK | SPR | 14 nM |
| This compound | human α1β1γ1-AMPK | Biochemical Activation | 12 nM |
| A-769662 (Alternative direct activator) | Rat Liver AMPK | Biochemical Activation | 800 nM |
| Metformin (Indirect activator) | AMPK | Cellular Activation | ~10-50 µM (requires hours of incubation) |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation : A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization : Recombinant human AMPK α1β1γ1 is immobilized on the activated sensor chip surface via amine coupling to achieve a target density of ~10,000 response units (RU).
-
Analyte Preparation : this compound is serially diluted in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to a range of concentrations (e.g., 0.1 nM to 1 µM).
-
Binding Analysis : The analyte solutions are injected over the sensor surface at a constant flow rate (e.g., 30 µL/min). Association and dissociation are monitored in real-time. A reference flow cell without the immobilized ligand is used for background subtraction.
-
Data Analysis : The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
References
Safety Operating Guide
Proper Disposal of PF-06685249: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for the safe disposal of PF-06685249, a potent and selective phosphodiesterase 4 (PDE4) inhibitor.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is imperative to handle this compound with appropriate safety measures. According to the Safety Data Sheet (SDS) provided by MedChemExpress, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection, and face protection when handling this compound.[1]
-
Ventilation: Use this compound only in a well-ventilated area or outdoors to avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[2]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Spillage and Accidental Release Management
In the event of a spill, prevent further leakage and keep the product away from drains and water courses. Absorb solutions with a non-combustible material like diatomite or universal binders. Contaminated surfaces and equipment should be decontaminated by scrubbing with alcohol.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The following steps provide a general guideline for proper disposal:
-
Consult Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and review all relevant local, state, and federal waste disposal regulations.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.
-
Ensure the container is compatible with the chemical properties of this compound.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name ("this compound"), the quantity of waste, and any associated hazard warnings.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, well-ventilated area, away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical in the regular trash or down the drain.
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1467059-70-6 | Cayman Chemical |
| Molecular Formula | C₁₇H₁₆ClN₃O₃ | Cayman Chemical |
| Molecular Weight | 345.8 g/mol | Cayman Chemical |
| Form | A solid | Cayman Chemical |
| Solubility | DMF: 10 mg/ml, DMSO: 1 mg/ml, Ethanol: 5 mg/ml | Cayman Chemical |
| Storage (Solid) | ≥ 4 years at -20°C | Cayman Chemical |
| Storage (Solutions) | Recommended as aliquots in tightly sealed vials at -20°C, useable for up to one month. | MedChemExpress |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
This comprehensive approach ensures that the disposal of this compound is managed in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact.
References
Essential Safety and Logistical Information for Handling PF-06685249
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential guidance for the personal protective equipment (PPE), operational plans, and disposal procedures for PF-06685249, also known as PF-249.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin Protection | Chemical resistant gloves (e.g., nitrile, neoprene) |
| Lab coat or other protective clothing | |
| Respiratory Protection | A NIOSH-approved respirator is recommended if ventilation is inadequate or for prolonged exposure. |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is critical for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure that the work area is clean and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower should be accessible.
-
Weighing and Aliquoting: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a spill, isolate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Remove and properly store or dispose of contaminated PPE.
Disposal Plan:
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
